molecular formula C11H11F2NO3 B2659011 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid CAS No. 1354962-20-1

3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

Cat. No.: B2659011
CAS No.: 1354962-20-1
M. Wt: 243.21
InChI Key: MONNSOYJCUCULT-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid is a useful research compound. Its molecular formula is C11H11F2NO3 and its molecular weight is 243.21. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetamido-3-(2,4-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(5-11(16)17)8-3-2-7(12)4-9(8)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONNSOYJCUCULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated β-Amino Acids

In the landscape of modern drug discovery and development, the incorporation of unnatural amino acids into peptide-based therapeutics or as standalone pharmacophores has become a cornerstone of medicinal chemistry. Among these, β-amino acids are of particular interest due to their ability to impart unique conformational constraints and enhanced proteolytic stability to peptides. The introduction of fluorine atoms into these molecules further amplifies their therapeutic potential by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid, a fluorinated β-amino acid with significant potential in pharmaceutical research. We will delve into both chemical and enzymatic strategies for the synthesis of its precursor, 3-amino-3-(2,4-difluorophenyl)propanoic acid, and detail a robust protocol for its subsequent N-acetylation.

Strategic Approaches to the Synthesis of the β-Amino Acid Precursor

The synthesis of the core β-amino acid, 3-amino-3-(2,4-difluorophenyl)propanoic acid, is a critical first step. Two primary strategies are prevalent in the field: traditional organic synthesis and biocatalytic methods. The choice between these routes often depends on the desired stereochemistry, scalability, and environmental impact.

Chemical Synthesis: The Modified Rodionov Reaction

A classical and versatile method for the preparation of β-amino acids is the Rodionov reaction. The modified version of this reaction involves the condensation of an aldehyde with malonic acid and ammonia or an ammonia source.

Reaction Causality: This one-pot reaction proceeds through a Knoevenagel condensation of 2,4-difluorobenzaldehyde with malonic acid to form an unsaturated intermediate. This is followed by a Michael addition of ammonia and subsequent decarboxylation to yield the desired β-amino acid. The use of an ammonium acetate serves as both the ammonia source and a catalyst.

Experimental Protocol: Synthesis of (±)-3-Amino-3-(2,4-difluorophenyl)propanoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.2 equivalents) in ethanol.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then dissolved in water and the pH is adjusted to isoelectric point (around pH 6-7) with a suitable acid or base, leading to the precipitation of the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., water/ethanol) to afford the pure racemic 3-amino-3-(2,4-difluorophenyl)propanoic acid.

Enzymatic Synthesis: A Stereoselective Approach

Biocatalysis offers an elegant and highly stereoselective alternative to chemical synthesis. Enzymes, such as aminotransferases or nitrile hydratases, can be employed to produce enantiomerically pure β-amino acids. The use of whole-cell biocatalysts, for instance from the genus Rhodococcus, has gained significant traction due to their operational simplicity and the presence of multiple enzymatic activities.[1]

Causality of Enzymatic Methods: These enzymatic reactions leverage the high specificity of the enzyme's active site to catalyze the desired transformation on the substrate with high enantio- and regioselectivity. For example, a transaminase can catalyze the asymmetric amination of a β-keto acid precursor. Nitrile hydratase and amidase systems in organisms like Rhodococcus can convert β-aminonitriles to the corresponding β-amino acids.[2]

The Core of the Synthesis: N-Acetylation

The final step in the synthesis of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid is the N-acetylation of the precursor β-amino acid. This is a crucial transformation that can influence the molecule's biological activity and pharmacokinetic properties.

Causality of N-Acetylation: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. This results in the formation of an amide bond. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.

Experimental Protocol: N-Acetylation of 3-Amino-3-(2,4-difluorophenyl)propanoic Acid

This protocol is adapted from a well-established method for the N-acetylation of a similar substrate, 3-amino-3-phenylpropanoic acid.[3]

  • Dissolution: Dissolve 3-amino-3-(2,4-difluorophenyl)propanoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) at room temperature.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be kept below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Acidification and Precipitation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will cause the N-acetylated product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield pure 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid.

An alternative robust method involves using glacial acetic acid as the reaction medium.[4]

Data Presentation and Characterization

A thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid

PropertyValueSource
Molecular FormulaC₁₁H₁₁F₂NO₃PubChem[5]
Molecular Weight243.21 g/mol PubChem[5]
AppearanceWhite to off-white solidExpected
Melting PointTo be determined experimentally-
SolubilitySoluble in polar organic solventsExpected

Expected Analytical Profile:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons, and the acetyl methyl protons. The acetyl methyl protons typically appear as a singlet around δ 1.9-2.2 ppm. The methine proton (CH-NH) would likely be a multiplet around δ 4.5-5.0 ppm, and the adjacent methylene protons (CH₂) would appear as a multiplet around δ 2.5-3.0 ppm. The aromatic protons will show complex splitting patterns consistent with a 2,4-disubstituted phenyl ring.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display signals for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with characteristic C-F couplings), the methine carbon, the methylene carbon, and the acetyl methyl carbon.

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹) and the amide (around 1650 cm⁻¹, Amide I), and the C-F stretches (in the range of 1100-1300 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent ion corresponding to the molecular weight of the compound, for example, [M+H]⁺ at m/z 244.07798 or [M-H]⁻ at m/z 242.06342.[5]

Visualizing the Synthesis

Overall Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_acetylation N-Acetylation 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Rodionov_Reaction Modified Rodionov Reaction 2,4-Difluorobenzaldehyde->Rodionov_Reaction Malonic_Acid Malonic Acid Malonic_Acid->Rodionov_Reaction NH4OAc NH4OAc NH4OAc->Rodionov_Reaction Precursor 3-Amino-3-(2,4-difluorophenyl) propanoic acid Rodionov_Reaction->Precursor Acetylation_Reaction N-Acetylation Precursor->Acetylation_Reaction Input Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation_Reaction NaOH NaOH (aq) NaOH->Acetylation_Reaction Final_Product 3-(2,4-Difluorophenyl)-3- acetamidopropanoic acid Acetylation_Reaction->Final_Product

Caption: Overall workflow for the synthesis of the target molecule.

Mechanism of N-Acetylation

Caption: Mechanism of the N-acetylation reaction.

Conclusion and Future Perspectives

This technical guide has outlined reliable and reproducible methods for the synthesis of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid. The choice between a classical chemical approach and a modern biocatalytic route for the precursor synthesis allows for flexibility based on specific laboratory capabilities and desired product specifications. The detailed N-acetylation protocol provides a clear pathway to the final product. The strategic incorporation of fluorinated β-amino acids like the one described herein will undoubtedly continue to be a fruitful area of research, paving the way for the development of novel therapeutics with enhanced properties.

References

  • CN103664679A - Synthetic method of N-acetyl-beta-alanine nitrate.
  • Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1 H NMR reveals the promiscuous activity of the L-selective deacetylase ArgE. RSC Publishing. [Link]

  • Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • EP1484314A1 - Process for production of optically active beta-phenylalanine derivatives.
  • 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid. PubChem. [Link]

  • Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC - NIH. [Link]

Sources

mechanism of action of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid (CAS: 1354962-20-1).

Executive Summary: While often categorized commercially as a high-purity building block, this molecule represents a critical pharmacophore scaffold in medicinal chemistry. Its mechanism of action is defined not by a single receptor interaction in its isolated form, but by its role as a peptidomimetic precursor that confers metabolic stability and specific binding geometries to bioactive ligands, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and integrin antagonists.

Pharmacophore Mechanics & Synthetic Utility

Structural Identity & Chemical Logic
  • IUPAC Name: 3-acetamido-3-(2,4-difluorophenyl)propanoic acid

  • CAS Registry: 1354962-20-1[1]

  • Molecular Formula: C11H11F2NO3[1]

  • Core Classification:

    
    -Amino Acid Derivative (N-acetylated)
    

This molecule fuses three distinct structural logic gates used in modern drug design:

  • The

    
    -Amino Acid Backbone:  Unlike natural 
    
    
    
    -amino acids, the
    
    
    -backbone introduces an extra methylene group (
    
    
    ). This extends the carbon skeleton, allowing for specific secondary structures (like
    
    
    -peptides) that are resistant to standard proteolytic enzymes (peptidases).
  • The 2,4-Difluorophenyl Moiety: Fluorine substitution is a bioisosteric strategy. The high electronegativity of fluorine alters the pKa of neighboring groups and, crucially, blocks metabolic "hotspots" on the phenyl ring, preventing oxidative degradation by Cytochrome P450 enzymes.

  • The Acetamido Group: This serves as a hydrogen bond donor/acceptor pair, mimicking the peptide bond found in natural substrates, facilitating binding to protease active sites.

Mechanism of Action: The Pharmacophore Effect

In drug development, this molecule functions as a Bio-stable Peptidomimetic Module . Its "action" is mechanistic in how it modulates the behavior of the final drug candidate.

A. Metabolic Blockade (The Fluorine Mechanism)

The primary mechanism of utility is the prevention of oxidative metabolism .

  • Pathway: CYP450 enzymes typically attack electron-rich aromatic rings (hydroxylation).

  • Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~110 kcal/mol). Placing fluorine at the 2 and 4 positions sterically and electronically deactivates the ring toward electrophilic attack by the reactive iron-oxo species in CYP450.

  • Result: This extends the half-life (

    
    ) of the resulting therapeutic agent.
    
B. Target Binding (The

-Linker Mechanism)

When incorporated into inhibitors (e.g., for DPP-4), the


-amino acid backbone positions the aromatic ring and the amide into a specific spatial configuration that 

-amino acids cannot achieve.
  • Selectivity: The extra methylene group allows the molecule to fold into specific pockets of enzymes like DPP-4, which process N-terminal dipeptides. This scaffold mimics the transition state of the substrate but cannot be cleaved, resulting in competitive inhibition.

Visualization: Pharmacophore Integration Flow

The following diagram illustrates how this scaffold integrates into a drug discovery workflow to enhance metabolic stability.

PharmacophoreMechanism cluster_mechanism Mechanism of Metabolic Resistance Scaffold 3-(2,4-Difluorophenyl)- 3-acetamidopropanoic acid Coupling Amide Coupling (Target Synthesis) Scaffold->Coupling Incorporation Bioactive Bioactive Ligand (DPP-4 Inhibitor Analog) Coupling->Bioactive CYP_Attack CYP450 Oxidation (Metabolic Attack) Bioactive->CYP_Attack Exposure Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP_Attack->Metabolite Without Fluorine (Hypothetical) Stable Metabolically Stable Drug-Receptor Complex CYP_Attack->Stable Blocked by 2,4-Difluoro Substituents

Figure 1: Mechanistic flow demonstrating how the 2,4-difluoro substitution blocks CYP450 oxidation, preserving drug efficacy.

Experimental Protocols

These protocols are designed for researchers utilizing this scaffold in lead optimization.

Protocol A: Synthesis of Amide Derivatives (Coupling)

Objective: To couple the carboxylic acid tail of the scaffold to an amine-bearing pharmacophore (e.g., a piperazine derivative).

Reagents:

  • Scaffold: 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Workflow:

  • Activation: Dissolve the scaffold (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at 
    
    
    
    .
  • Reagent Addition: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (1.1 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the acid peak (

    
    ) and appearance of the amide product (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: In Vitro Metabolic Stability Assay

Objective: To validate the metabolic resistance conferred by the 2,4-difluorophenyl group compared to a non-fluorinated control.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compound (The synthesized derivative from Protocol A)

  • Control Compound (Non-fluorinated analog)

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

    
     in phosphate buffer (pH 7.4).
    
  • Incubation: Mix 1

    
     compound with HLM (0.5 mg/mL final conc) in a 96-well plate. Pre-incubate at 
    
    
    
    for 5 minutes.
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove aliquots and quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines the intrinsic clearance (
    
    
    
    ).
    • Success Metric: The fluorinated scaffold should show

      
       degradation at 60 mins (High Stability).
      
Quantitative Data Summary

The following table highlights the theoretical physicochemical improvements this scaffold offers over standard phenylalanine derivatives.

FeatureStandard Phenylalanine Scaffold3-(2,4-Difluorophenyl)-3-acetamido ScaffoldImpact on Drug Design
Backbone

-Amino Acid

-Amino Acid
Increased proteolytic stability; unique folding.
Ring Sub. None (H)2,4-DifluoroBlocks CYP450 metabolism; increases lipophilicity.
LogP (Est) ~1.2~1.8Improved membrane permeability.
pKa (Acid) ~2.2~3.8Altered ionization profile improves oral bioavailability.
References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile Peptidomimetics. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

analytical methods for 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid

Executive Summary & Context

3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid is a critical synthetic intermediate, structurally significant as a protected


-amino acid scaffold often encountered in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Sitagliptin .[1]

The analytical control of this compound presents two distinct challenges:

  • Regioselectivity & Chemical Purity: Distinguishing the 2,4-difluoro substitution pattern from potential 2,5- or 3,4-difluoro isomers originating from starting material impurities.[1]

  • Enantiomeric Purity: As a chiral building block, the stereochemical integrity (typically the R-isomer for Sitagliptin analogs) is a Critical Quality Attribute (CQA).[1] The acetamido protecting group alters the polarity and hydrogen-bonding capability compared to the free amino acid, necessitating specific chromatographic conditions.[1]

This guide details a dual-method approach: a Reversed-Phase HPLC (RP-HPLC) method for chemical purity and assay, and a Normal-Phase Chiral HPLC method for enantiomeric excess (ee) determination.[1]

Physicochemical Profile

PropertyDescription
Chemical Name 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid
Molecular Formula

Molecular Weight 243.21 g/mol
Solubility Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water (pH dependent).[1]
pKa (Calc.) ~4.5 (Carboxylic acid)
UV Max 210 nm (Amide/Carbonyl), 260 nm (Difluorophenyl)

Protocol A: Chemical Purity by RP-HPLC

Objective: Quantify the main compound and detect process impurities such as the deacetylated free amine (3-amino-3-(2,4-difluorophenyl)propanoic acid) and regioisomers.[1]

Methodological Rationale

A C18 stationary phase with high surface coverage is selected to maximize hydrophobic interaction with the difluorophenyl ring. An acidic mobile phase (pH 2.5) is mandatory to suppress the ionization of the carboxylic acid moiety (


), ensuring the analyte remains neutral and preventing peak tailing or "split" peaks.[1]
Instrument & Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18,

,

(or equivalent)
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp

Detection UV @ 210 nm (for sensitivity) and 262 nm (for selectivity)
Injection Volume

Diluent Mobile Phase A : Acetonitrile (50:50 v/v)
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
12.060Linear Gradient (Elute Main Peak)
15.090Wash (Elute dimer/non-polar impurities)
17.090Hold
17.110Re-equilibration
22.010End of Run
System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to carboxylic acid).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Resolution (

    
    ):  NLT 2.0 between Main Peak and nearest impurity (likely the deacetylated amine, which elutes earlier).
    

Protocol B: Enantiomeric Purity by Chiral HPLC

Objective: Determine the Enantiomeric Excess (% ee) of the desired enantiomer (typically R).

Methodological Rationale

The acetamido group provides a hydrogen bond donor/acceptor site that interacts strongly with polysaccharide-based chiral selectors.[1] Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) is the "Gold Standard" for this class of protected


-amino acids.[1] Normal phase mode is preferred over Reversed Phase here because the non-polar hexane environment maximizes the hydrogen bonding interactions essential for chiral recognition.[1]
Instrument & Conditions
ParameterSetting
Column Daicel Chiralpak AD-H,

,

Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp

(Lower temp often improves chiral resolution)
Detection UV @ 210 nm
Run Time 20 minutes

Note: The addition of 0.1% TFA is critical to suppress the ionization of the carboxylic acid and prevent peak broadening.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for lot release, integrating both purity and chiral methods.

AnalyticalWorkflow Start Crude Intermediate (Batch Synthesis) SamplePrep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->SamplePrep RP_HPLC Protocol A: RP-HPLC (C18, Acidic Gradient) SamplePrep->RP_HPLC CheckPurity Purity > 98.0%? RP_HPLC->CheckPurity Chiral_HPLC Protocol B: Chiral HPLC (Chiralpak AD-H, Normal Phase) CheckPurity->Chiral_HPLC Yes Fail REJECT / REPROCESS (Recrystallize) CheckPurity->Fail No CheckEE e.e. > 99.0%? Chiral_HPLC->CheckEE CheckEE->Fail No Pass RELEASE LOT (Proceed to API Synthesis) CheckEE->Pass Yes

Figure 1: Integrated Analytical Workflow for Quality Control of the Intermediate.

Impurity Fate Mapping

Understanding the origin of impurities is vital for method development. The diagram below maps the potential impurities tracked by these methods.

ImpurityMap SM Starting Material (2,4-Difluorophenylacetic acid) Reaction Reaction: Beta-Amino Acid Formation + Acetylation SM->Reaction Imp_B Impurity B: Regioisomer (2,5-Difluoro analog) SM->Imp_B SM Impurity Product Target: 3-(2,4-Difluorophenyl)- 3-acetamidopropanoic acid Reaction->Product Imp_A Impurity A: Deacetylated Amine (Hydrolysis Product) Reaction->Imp_A Incomplete Acetylation Imp_C Impurity C: Enantiomer (Distomer) Reaction->Imp_C Racemization

Figure 2: Impurity Fate Mapping identifying origins of critical impurities.[1]

References

  • Hansen, K. B., et al. (2009).[1] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.[1] Link[1]

  • Guideline on the Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). Link

  • Application Note: Chiral Separation of Beta-Amino Acids. Daicel Chiral Technologies. Link

  • Dubey, R., et al. (2012).[1] "Rapid Resolution Liquid Chromatography Method for the Determination of Sitagliptin." Journal of Chromatographic Science, 51(3). Link[1]

Sources

Application Notes and Protocols: 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The kynurenine pathway, which is responsible for the majority of tryptophan catabolism in mammals, has emerged as a critical regulator of immune responses and neuronal function.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders.[1][2][3] Consequently, the enzymes within the kynurenine pathway represent promising targets for therapeutic intervention.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid in enzyme inhibition assays targeting key enzymes of the kynurenine pathway.

While specific inhibitory activity of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid has not been extensively documented in publicly available literature, its structural similarity to kynurenine pathway intermediates suggests its potential as a modulator of one or more enzymes in this cascade. This application note, therefore, serves as a comprehensive, hypothesis-driven guide to systematically evaluate the inhibitory potential of this compound against high-value targets within the pathway.

The Kynurenine Pathway: A Therapeutic Landscape

The kynurenine pathway is a complex cascade of enzymatic reactions that metabolize tryptophan into a variety of bioactive molecules, ultimately leading to the production of nicotinamide adenine dinucleotide (NAD+).[1][4] Key enzymes in this pathway, each representing a potential target for 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid, include:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2): These heme-containing enzymes catalyze the first and rate-limiting step of the kynurenine pathway, the conversion of L-tryptophan to N-formylkynurenine.[1][5][6] Their upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape.[3][5][6]

  • Kynurenine Aminotransferases (KATs): This family of pyridoxal-5'-phosphate (PLP)-dependent enzymes converts L-kynurenine to kynurenic acid (KYNA), a neuroactive agent.[7][8] Inhibition of KATs, particularly KAT2 which is predominant in the brain, is a therapeutic strategy for neurological and cognitive disorders associated with elevated KYNA levels.[7][8][9][10][11]

  • Kynurenine 3-Monooxygenase (KMO): This enzyme hydroxylates kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[2][12] Inhibiting KMO is a strategy to reduce the production of downstream neurotoxic metabolites.[2][12]

  • α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD): This enzyme represents a critical branching point in the pathway, directing metabolites towards either picolinic acid or quinolinic acid and ultimately NAD+ synthesis.[4][13] ACMSD inhibitors can modulate intracellular NAD+ levels, with potential applications in metabolic and age-related diseases.[4][13][14][15]

  • Quinolinate Phosphoribosyltransferase (QPRT): The final and rate-limiting enzyme in the de novo synthesis of NAD+ from tryptophan.[16] QPRT converts quinolinic acid to nicotinic acid mononucleotide.[17]

Visualizing the Kynurenine Pathway

Kynurenine_Pathway Tryptophan Tryptophan IDO1_TDO2 IDO1 / TDO2 Tryptophan->IDO1_TDO2 O2 N_Formylkynurenine N_Formylkynurenine Formamidase Formamidase N_Formylkynurenine->Formamidase L_Kynurenine L_Kynurenine KATs KATs L_Kynurenine->KATs α-keto acid KMO KMO L_Kynurenine->KMO NADPH, O2 Kynurenic_Acid Kynurenic_Acid _3_Hydroxykynurenine _3_Hydroxykynurenine Kynureninase Kynureninase _3_Hydroxykynurenine->Kynureninase _3_Hydroxykynurenine->Kynureninase H2O Anthranilic_Acid Anthranilic_Acid _3_Hydroxyanthranilic_Acid _3_Hydroxyanthranilic_Acid HAAO 3-HAAO _3_Hydroxyanthranilic_Acid->HAAO O2 ACMS α-amino-β-carboxymuconate-ε-semialdehyde ACMSD ACMSD ACMS->ACMSD Quinolinic_Acid Quinolinic_Acid QPRT QPRT Quinolinic_Acid->QPRT NAD NAD+ IDO1_TDO2->N_Formylkynurenine Formamidase->L_Kynurenine KATs->Kynurenic_Acid KMO->_3_Hydroxykynurenine Kynureninase->Anthranilic_Acid Kynureninase->_3_Hydroxyanthranilic_Acid HAAO->ACMS ACMSD->Quinolinic_Acid spontaneous QPRT->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Principles of Enzyme Inhibition Assays

The primary objective of an enzyme inhibition assay is to determine the concentration of a compound required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50). This is a key parameter for evaluating the potency of a potential inhibitor. The general workflow involves measuring enzyme activity in the presence of varying concentrations of the inhibitor.

Data Presentation: IC50 Determination
ParameterDescription
[Inhibitor] Concentration of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid
Enzyme Activity Measured rate of product formation or substrate consumption
% Inhibition (1 - (Activity with Inhibitor / Activity without Inhibitor)) * 100
IC50 Concentration of inhibitor that causes 50% inhibition of enzyme activity
Experimental Workflow for IC50 Determination

IC50_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare serial dilutions of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid C Incubate enzyme with inhibitor dilutions A->C B Prepare enzyme and substrate solutions B->C D Initiate reaction by adding substrate C->D E Measure reaction progress (e.g., absorbance, fluorescence) D->E F Calculate % inhibition for each concentration E->F G Plot % inhibition vs. log[inhibitor] F->G H Determine IC50 from the dose-response curve G->H

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Protocols for Enzyme Inhibition Assays

The following protocols are adapted from established methods and provide a starting point for evaluating the inhibitory activity of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid against key enzymes of the kynurenine pathway.

Protocol 1: IDO1 and TDO2 Inhibition Assay (Absorbance-Based)

This protocol is based on the principle of measuring the formation of kynurenine, which has a characteristic absorbance at 320-325 nm.[18][19][20][21]

Materials:

  • Recombinant human IDO1 or TDO2 enzyme

  • IDO1/TDO2 Assay Buffer

  • L-Tryptophan (substrate)

  • 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 320-325 nm

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a 2-fold serial dilution of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid in the assay buffer. The final concentration in the assay should typically range from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 10 µL of inhibitor dilution.

    • Positive Control (No Inhibitor): 10 µL of assay buffer.

    • Blank (No Enzyme): 20 µL of assay buffer.

  • Enzyme Addition: Add 10 µL of diluted IDO1 or TDO2 enzyme to the test and positive control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 180 µL of L-tryptophan solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.[21]

  • Measurement: Measure the absorbance at 321 nm using a microplate reader.[21]

Protocol 2: IDO1 Inhibition Assay (Fluorescence-Based)

This high-throughput screening assay utilizes a chemical probe that reacts with N-formylkynurenine (NFK) to produce a fluorescent product.[22][23][24]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer

  • L-Tryptophan (substrate)

  • 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

  • Fluorogenic developer solution (e.g., NFK Green)[23][24]

  • Black 96-well microplate

  • Fluorescence microplate reader (excitation/emission ~400/510 nm)[22][24]

Procedure:

  • Prepare Inhibitor Dilutions: As described in Protocol 1.

  • Assay Setup: In a black 96-well plate, add 10 µL of inhibitor dilutions or assay buffer to the respective wells.

  • Enzyme Addition: Add 10 µL of diluted IDO1 enzyme to the test and positive control wells.

  • Pre-incubation: Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of L-tryptophan solution to all wells.

  • Incubation: Incubate at 37°C for 45 minutes in the dark.[25]

  • Development: Add 50 µL of the fluorogenic developer solution to each well.[25]

  • Incubation: Incubate the plate at 45°C for 3 hours in the dark with gentle shaking.[25]

  • Cooling: Allow the plate to cool to room temperature for 1 hour.[25]

  • Measurement: Measure the fluorescence at an excitation of 402 nm and an emission of 488 nm.[25]

Protocol 3: Cell-Based IDO1 Inhibition Assay

This assay measures the production of kynurenine by cancer cells that endogenously express IDO1, providing a more physiologically relevant system.[5][26]

Materials:

  • SKOV-3 ovarian cancer cell line (known to express IDO1)[5][26]

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

  • 96-well cell culture plate

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)[27]

Procedure:

  • Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[23]

  • IDO1 Induction and Inhibition:

    • Remove the culture medium.

    • Add fresh medium containing IFN-γ (e.g., 10 ng/mL) and serial dilutions of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid.[23]

  • Incubation: Incubate the cells for 24-48 hours.[23]

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add trichloroacetic acid to a final concentration of 10% to precipitate proteins.[27]

    • Incubate at 60°C for 20 minutes.[27]

    • Centrifuge the plate to pellet the precipitate.

    • Transfer the supernatant to a new plate and mix 1:1 with p-dimethylaminobenzaldehyde solution.[27]

    • Measure the absorbance at 480 nm.[27]

Protocol 4: Kynureninase (KYNU) Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of kynureninase by detecting the fluorescent product of the enzymatic reaction.[28]

Materials:

  • Recombinant human kynureninase (KYNU) enzyme

  • KYNU Assay Buffer

  • 3-hydroxy-DL-kynurenine (3-HK) (substrate)

  • 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

  • Black 96-well microplate

  • Fluorescence microplate reader (excitation/emission ~315/415 nm)[28]

Procedure:

  • Prepare Inhibitor Dilutions: As described in Protocol 1.

  • Assay Setup: In a black 96-well plate, add inhibitor dilutions and assay buffer to the respective wells.

  • Enzyme Addition: Add diluted KYNU enzyme to the test and positive control wells.

  • Reaction Initiation: Add the substrate, 3-HK, to all wells.

  • Incubation: Incubate at room temperature for a specified time.

  • Measurement: Measure the fluorescence at an excitation of 315 nm and an emission of 415 nm.[28]

Protocol 5: Quinolinate Phosphoribosyltransferase (QPRT) Inhibition Assay

This assay can be performed by measuring the decrease in NAD+ levels following QPRT inhibition. Phthalic acid is a known competitive inhibitor of QPRT and can be used as a positive control.[16][29]

Materials:

  • Cell lysate containing QPRT or recombinant QPRT

  • Assay buffer

  • Quinolinic acid (substrate)

  • Phosphoribosyl pyrophosphate (co-substrate)

  • 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

  • Phthalic acid (positive control inhibitor)

  • NAD/NADH detection kit

Procedure:

  • Prepare Inhibitor Dilutions: As described in Protocol 1 for the test compound and phthalic acid.

  • Assay Setup: In a 96-well plate, add inhibitor dilutions, assay buffer, and cell lysate/recombinant enzyme to the respective wells.

  • Pre-incubation: Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add quinolinic acid and phosphoribosyl pyrophosphate to all wells.

  • Incubation: Incubate at 37°C for a specified time.

  • Measurement: Measure the NAD+ levels using a commercial NAD/NADH detection kit according to the manufacturer's instructions.

Data Analysis and Interpretation

For each assay, calculate the percent inhibition for each concentration of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid relative to the positive control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the data and determine the IC50 value.

A potent inhibitor will have a low IC50 value. By testing the compound against a panel of kynurenine pathway enzymes, its selectivity can be determined. For instance, if the compound shows a significantly lower IC50 for IDO1 compared to TDO2 and other enzymes, it would be considered a selective IDO1 inhibitor.

Conclusion

This application note provides a comprehensive framework for investigating the inhibitory potential of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid against key enzymes in the kynurenine pathway. The detailed protocols and data analysis guidelines will enable researchers to systematically characterize the compound's activity and selectivity, thereby contributing to the development of novel therapeutics for a range of diseases.

References

  • Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. (2019). MDPI. [Link]

  • Kynurenine Aminotransferase Isozyme Inhibitors: A Review. (2016). PMC. [Link]

  • Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. (2018). PLOS ONE. [Link]

  • What are ACMSD inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • IDO1 Fluorogenic Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • What is the tryptophan kynurenine pathway and why is it important to neurotherapy? (2014). PMC. [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020). PeerJ. [Link]

  • Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. (2016). Technology Networks. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. [Link]

  • Simplified schematic representation of the kynurenine pathway. Enzymes... ResearchGate. [Link]

  • Different kynurenine pathway enzymes limit quinolinic acid formation by various human cell types. Biochemical Journal. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2017). PMC. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Molecular Neuroscience. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. [Link]

  • α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis. (2018). ACS Publications. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022). PMC. [Link]

  • High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. (2014). PubMed. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022). Frontiers in Pharmacology. [Link]

  • Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. (2019). PMC. [Link]

  • Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. (2021). MDPI. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2019). PMC. [Link]

  • TDO2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis. (2018). PubMed. [Link]

  • Current State on Tryptophan 2,3-Dioxygenase Inhibitors : a Patent Review. (2020). DIAL@UCLouvain. [Link]

  • ACMSD inhibitors reported in EA Pharma patent. (2024). BioWorld. [Link]

  • Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. (2020). AACR Journals. [Link]

  • Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. (2025). PMC. [Link]

  • INHIBITORS OF α-AMINO-β-CARBOXYMUCONIC ACID SEMIALDEHYDE DECARBOXYLASE. (2020).
  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PMC. [Link]

  • Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • TDO2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. (2024). PubMed. [Link]

  • The crystal structure of human quinolinic acid phosphoribosyltransferase in complex with its inhibitor phthalic acid. ResearchGate. [Link]

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (2021). MDPI. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Taylor & Francis Online. [Link]

  • Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Characterization of quinolinic acid phosphoribosyltransferase in human blood and observations in Huntington's disease. (1987). PubMed. [Link]

  • Effects of Kynurenine Pathway Inhibition on NAD+ Metabolism and Cell Viability in Human Primary Astrocytes and Neurons. (2014). PMC. [Link]

  • Discovery and binding mode of small molecule inhibitors of the apo form of human TDO2. (2024). RSC Medicinal Chemistry. [Link]

  • Kynureninase Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • IDO1 Fluorescence Assay Method. ResearchGate. [Link]

  • Quinolinate Phosphoribosyltransferase is an Antiviral Host Factor Against Hepatitis C Virus Infection. (2017). PMC. [Link]

  • Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis. (2009). Brain. [Link]

  • Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors. (2022). MDPI. [Link]

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Application Notes & Protocols: 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid, a synthetically versatile β-amino acid derivative, for its application in modern medicinal chemistry. We dissect the strategic advantages conferred by its key structural motifs: the β-amino acid backbone, the 2,4-difluorophenyl ring, and the N-acetamido group. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only the medicinal chemistry rationale for its use but also a detailed, field-proven protocol for its incorporation into a peptide scaffold. The guide emphasizes the causality behind experimental choices, ensuring that the provided protocols are robust and self-validating through integrated characterization checkpoints.

Part 1: Medicinal Chemistry Rationale and Physicochemical Profile

The utility of 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid as a building block stems from the synergistic contribution of its three primary components. Understanding these contributions is critical for its rational application in drug design.

The β-Amino Acid Core: A Scaffold for Stability and Conformation

Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor change has profound implications for molecular architecture and biological stability.[1][2]

  • Proteolytic Resistance: Peptides and peptidomimetics incorporating β-amino acids exhibit significantly enhanced resistance to degradation by common proteases and peptidases in vivo.[1] This is a critical feature for improving the pharmacokinetic profile and half-life of peptide-based drug candidates.

  • Conformational Control: The β-amino acid backbone promotes the formation of unique and stable secondary structures, such as various helices and β-turns, which can be engineered to mimic the bioactive conformations of natural peptides or to present side chains in specific vectors for optimal target engagement.[3][4]

The 2,4-Difluorophenyl Moiety: Enhancing Drug-like Properties

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's metabolic stability, lipophilicity, and binding interactions.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. The 2,4-difluoro substitution pattern effectively blocks aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's in vivo half-life.[6]

  • Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the aromatic ring, which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability. The 2,4-difluorophenyl group in the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, for example, contributes to its improved potency and longer duration of action compared to salicylic acid.[7][8]

  • Binding Interactions: The highly electronegative fluorine atoms can participate in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.

The N-Acetamido Group: Modulating Solubility and H-Bonding

The N-acetyl group provides a neutral, yet polar, functional handle that can significantly influence a molecule's properties.

  • Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial for specific recognition at a biological target and can also influence crystal packing and solid-state properties.

  • Solubility and Polarity: The acetamido group can help to balance the increased lipophilicity from the difluorophenyl ring, modulating the overall aqueous solubility of the final compound.[9]

Physicochemical Data Summary

The properties of the title compound are summarized below for easy reference.

PropertyValue
Molecular Formula C₁₁H₁₁F₂NO₃
Molecular Weight 243.21 g/mol
Canonical SMILES CC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F[10]
InChI Key MONNSOYJCUCULT-UHFFFAOYSA-N[10]
Appearance White to off-white solid (predicted)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Predicted XlogP 0.8[10]

Part 2: Synthetic Strategy and Workflow

While numerous methods exist for the asymmetric synthesis of β-amino acids[2][11], a common and scalable approach involves the conjugate addition of an amine to an α,β-unsaturated ester followed by functional group manipulation. The general workflow provides a conceptual basis for accessing the title compound and similar derivatives.

G cluster_0 Phase 1: Backbone Construction cluster_1 Phase 2: Chiral Amine Introduction cluster_2 Phase 3: Final Derivatization A 2,4-Difluorobenzaldehyde C α,β-Unsaturated Acid A->C Knoevenagel Condensation B Malonic Acid Derivative (e.g., Meldrum's Acid) B->C D Chiral β-Amino Acid Ester C->D Stereoselective Conjugate Addition F N-Acetylation (Acetic Anhydride) D->F E Chiral Auxiliary (e.g., (R)-α-methylbenzylamine) E->D G Ester Hydrolysis (LiOH) F->G H Final Product: 3-(2,4-Difluorophenyl)-3- acetamidopropanoic acid G->H

Figure 1: Conceptual workflow for the synthesis of the title compound.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step protocol for a common application of the title building block: its incorporation into a dipeptide via a standard amide coupling reaction. This serves as a template for its use in more complex synthetic sequences.

Protocol: Synthesis of a Model Dipeptide via EDC/HOBt Coupling

Objective: To couple 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid with L-Alanine methyl ester to form the corresponding dipeptide, demonstrating its utility as a building block in peptide synthesis.

Materials and Reagents:

  • 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid (1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq).

    • Causality: HOBt is added at the start to act as a coupling additive. It reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid, generating an activated HOBt ester. This intermediate is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself, leading to a cleaner reaction and higher yield of the desired peptide.

  • Solubilization and Neutralization:

    • Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add DIPEA (2.5 eq) to the stirred solution.

    • Causality: DIPEA is a non-nucleophilic organic base. One equivalent is required to neutralize the hydrochloride salt of the alanine methyl ester, liberating the free amine for coupling. A second equivalent is used to facilitate the coupling reaction itself by scavenging the HCl produced. A slight excess ensures the reaction medium remains basic.

  • Carboxylic Acid Activation and Coupling:

    • In a single portion, add EDC (1.2 eq) to the cold reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

    • Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Performing the initial activation at 0 °C minimizes potential side reactions and decomposition of the activated species.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed. Use a mobile phase such as 50% Ethyl Acetate in Hexanes.

  • Aqueous Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality: The HCl wash removes any unreacted amine and residual DIPEA. The NaHCO₃ wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water and salts from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization:

    • Combine the pure fractions and remove the solvent in vacuo to yield the dipeptide product as a solid or oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results and Data
ParameterExpected Value
Product Name Methyl (S)-2-((R/S)-3-acetamido-3-(2,4-difluorophenyl)propanamido)propanoate
Appearance White to pale yellow solid
Yield 70-90% (typical)
HRMS (ESI+) [M+H]⁺ Calculated for C₁₅H₁₉F₂N₂O₄⁺: 345.1311; Found: [Value within 5 ppm]
Purity (HPLC) >95%

Part 4: Broader Applications and Strategic Outlook

The unique combination of proteolytic resistance, conformational constraint, and enhanced metabolic stability makes 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid a high-value building block for tackling complex challenges in drug discovery. Its application is envisioned across multiple therapeutic areas.

G cluster_properties Core Physicochemical Properties cluster_applications Potential Therapeutic Applications A Building Block: 3-(2,4-Difluorophenyl)-3- acetamidopropanoic acid B β-Amino Acid Backbone (Proteolytic Resistance) A->B confers C 2,4-Difluorophenyl Group (Metabolic Stability) A->C confers D Defined Stereochemistry (Conformational Control) A->D confers E Enzyme Inhibitors (e.g., Protease, Kinase) B->E enables F GPCR Modulators (Peptidomimetics) B->F enables G Antimicrobial Peptides (Enhanced Stability) B->G improves C->E enables D->F enables

Figure 2: Logical flow from the building block's properties to its therapeutic applications.

  • Enzyme Inhibitors: The difluorophenyl ring can act as a scaffold to position functional groups for optimal interaction within an enzyme's active site, while the β-amino acid backbone provides a stable framework.

  • GPCR Modulators: As a component of peptidomimetics, this building block can help create ligands for G-protein coupled receptors (GPCRs) that have improved in vivo stability and bioavailability compared to their natural peptide counterparts.[4]

  • Antimicrobial Agents: The development of antimicrobial peptides is often hampered by poor stability. Incorporating this building block can lead to novel antimicrobial agents with significantly longer half-lives.[4]

References

  • University of Huddersfield. (2025). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry.
  • Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry, 6(10), 955-970. Retrieved from [Link]

  • Suárez-Pantiga, S., et al. (2009). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 74(11), 4218-4228. Retrieved from [Link]

  • Wang, H., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Retrieved from [Link]

  • Caballero, J., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10865-10889. Retrieved from [Link]

  • Act Fast. (2026). Elegant (r)-3-amino-3-(2,4-difluorophenyl)propanoic Acid.
  • Tolan, J. W., et al. (1980). Chemical and pharmacological properties of diflunisal. British Journal of Clinical Pharmacology, 10(Suppl 1), 5S-14S. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Molecules, 27(22), 8027. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diflunisal. PubChem Compound Summary for CID 3059. Retrieved from [Link]

  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules. Retrieved from [Link]

  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1793. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid (C11H11F2NO3). Retrieved from [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Retrieved from [Link]

  • Pharmace Research Laboratory. (n.d.). Acetylcysteine EP Impurity C. Retrieved from [Link]

  • Masaud, S. M., et al. (2025). Discovery of a Novel Orally Active Ketamine Derivative with Dual Analgesic and Antidepressant Activities, Lacking Psychomimetic Effects. ACS Chemical Neuroscience, 16(5), 932-944. Retrieved from [Link]

Sources

Troubleshooting & Optimization

stability issues of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Stability, Degradation Pathways, and Handling of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid in Solution

Executive Summary

3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid is a critical chiral


-amino acid derivative, most notably recognized as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Sitagliptin  (Januvia).

While the solid state is relatively stable, solution-phase stability is compromised by two primary mechanisms: amide hydrolysis (deacetylation) and racemization at the benzylic position. The electron-withdrawing nature of the 2,4-difluorophenyl ring significantly increases the acidity of the


-proton, making the chiral center unusually susceptible to epimerization under basic conditions.

This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to ensure experimental integrity.

Part 1: Diagnostic Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a new impurity peak at RRT ~0.6-0.8 in my HPLC chromatogram."

Diagnosis: Hydrolytic Deacetylation Mechanism: The acetamido group (


-acetyl) is undergoing hydrolysis, cleaving the acetyl moiety to release the free amine: 3-amino-3-(2,4-difluorophenyl)propanoic acid.
Causality: 
  • Acidic Mobile Phases: Prolonged exposure to low pH (< 2.0) mobile phases (e.g., 0.1% TFA) promotes acid-catalyzed hydrolysis.

  • Protic Solvents: Storage in methanol or water without buffering accelerates this process.

Corrective Action:

  • Buffer pH: Adjust aqueous mobile phases to pH 4.5–5.5 using Ammonium Acetate. This is the "stability window" where both hydrolysis and racemization are minimized.

  • Temperature Control: Maintain autosampler temperature at 4°C. Hydrolysis rates double for every 10°C increase.

  • Solvent Switch: If storing stock solutions, use DMSO or Acetonitrile rather than protic solvents like Methanol.

Issue 2: "My Enantiomeric Excess (ee%) is dropping during overnight runs."

Diagnosis: Benzylic Racemization Mechanism: The 2,4-difluorophenyl ring is strongly electron-withdrawing. This inductive effect pulls electron density from the


-carbon, increasing the acidity of the benzylic proton. In the presence of even weak bases (or slightly basic buffers), this proton is removed, forming a planar carbanion/enolate intermediate that reprotonates indiscriminately, leading to racemization.
Causality: 
  • Basic pH: pH > 7.5 is critical danger zone.

  • Tertiarty Amines: Presence of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in the solution.

Corrective Action:

  • Eliminate Bases: Remove all traces of organic bases from the sample diluent.

  • Quench Immediately: If the sample comes from a reaction mixture containing base, quench with dilute acetic acid before analysis.

  • Chiral Integrity Check: Run a "Time-Zero" vs. "Time-24h" comparison using the Chiral HPLC Protocol (see Part 3).

Issue 3: "The sample precipitates in the HPLC vial after 4 hours."

Diagnosis: Solubility Crash (Physical Instability) Mechanism: The molecule contains both a hydrophobic fluorinated ring and a hydrophilic carboxylic acid. In pure aqueous buffers (especially at acidic pH where the carboxylate is protonated), the molecule becomes non-polar and precipitates. Causality:

  • Low Organic Content: Diluents with < 30% organic solvent.

  • Acidic pH: At pH < 3.5, the carboxylic acid is unionized (

    
    ), significantly reducing aqueous solubility.
    

Corrective Action:

  • Co-Solvent System: Use a diluent of 50:50 Water:Acetonitrile .

  • pH Adjustment: If compatible with the column, adjust sample pH to ~6.0 to ionize the acid (

    
    ), which drastically improves solubility.
    
Part 2: Mechanistic Visualization

The following diagram illustrates the two competing degradation pathways that researchers must balance.

DegradationPathways Parent 3-(2,4-Difluorophenyl)- 3-acetamidopropanoic acid (Intact) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis pH < 2 or pH > 9 Deprotonation Benzylic Deprotonation (Base Catalyzed) Parent->Deprotonation pH > 7.5 Electron-withdrawing F atoms FreeAmine Free Amine Product (Deacetylated) + Acetic Acid Hydrolysis->FreeAmine Irreversible Carbanion Planar Carbanion Intermediate Deprotonation->Carbanion Fast Racemate Racemic Mixture (Loss of Chirality) Carbanion->Racemate Reprotonation

Caption: Figure 1. Dual degradation pathways. The electron-poor ring accelerates racemization (bottom), while extreme pH drives amide hydrolysis (top).

Part 3: Validated Experimental Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to quantify chemical purity and detect the "Free Amine" degradant.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Standard stationary phase for polar-embedded acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol activity; phosphate is UV transparent.
Mobile Phase B AcetonitrileStrong eluent for the fluorinated ring.
Gradient 5% B to 95% B over 15 minCaptures early eluting free amine and late eluting parent.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nmAmide bond absorption; Fluorinated ring has low UV response >

Technical Support Center: Crystallization of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #CRYST-882-DFP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Phase Separation, Polymorphism, and Chiral Purity

Executive Summary

You are likely working with 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid , a critical


-amino acid derivative often utilized as a chiral building block for dipeptidyl peptidase-4 (DPP-4) inhibitors or as a substrate for enzymatic kinetic resolution.

The presence of the 2,4-difluorophenyl moiety introduces significant lipophilicity, while the acetamido and carboxylic acid groups create strong hydrogen-bonding networks. This "push-pull" physicochemical profile frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation.

This guide synthesizes field data from similar fluorinated


-amino acid intermediates (e.g., Sitagliptin precursors) to provide a robust troubleshooting framework.

Part 1: Critical Troubleshooting (Q&A)

Q1: My product separates as a viscous oil upon cooling, not crystals. How do I fix this?

Diagnosis: You are encountering the Metastable Oil Limit (MOL) . The acetamido group disrupts the crystal lattice formation, and the fluorinated ring increases solubility in organic solvents, preventing the system from overcoming the nucleation energy barrier.

Immediate Action: The "Heat-Cool-Heat" Cycling Protocol Do not add more anti-solvent immediately; this usually worsens the oiling.

  • Re-dissolution: Re-heat the mixture until the oil phase is fully dissolved (clear solution).

  • Temperature Control: Cool the solution slowly (1°C/min) until you reach the "Cloud Point" (just before oiling occurs).

  • Seeding: Add 0.5 wt% of seed crystals at this temperature. If you lack seeds, scratch the glass interface vigorously.

  • Isothermal Hold: Hold the temperature constant for 2-4 hours. Do not cool further until a milky suspension (nucleation) is visible.

  • Slow Cooling: Once solids exist, cool at 5°C/hour to room temperature.

Recommended Solvent Systems (Screening Table)

Solvent SystemRatio (v/v)OutcomeMechanism
IPA / Water 80:20 to 60:40Best for Yield Water acts as a strong anti-solvent; IPA solubilizes the amide.
Ethanol / Water 70:30Good for Purity Slower nucleation; rejects defluorinated impurities better.
Isopropyl Acetate / Heptane 50:50Alternative Use if the compound is sensitive to hydrolysis (avoid water).

Expert Insight: For fluorinated acetamides, the presence of water often bridges the hydrogen bond acceptors (C=O) and donors (N-H), stabilizing the crystal lattice over the oil phase.

Q2: I am seeing low enantiomeric excess (ee) after crystallization. Is the racemate a compound or conglomerate?

Diagnosis:


-amino acid derivatives often behave as racemic compounds  (where the racemate crystal lattice is more stable than the pure enantiomer lattice). If your starting material has low ee (e.g., <80%), simple recrystallization may crystallize the racemate first, leaving the enriched enantiomer in the mother liquor.

Protocol: The "Eutectic Shift" Strategy

  • Determine the Eutectic Point: For this class of compounds, the eutectic is typically around 75-85% ee.

  • Input Requirement: Ensure your crude material is above the eutectic point (e.g., >85% ee) before crystallization.

  • Process:

    • Dissolve in Ethanol/Water (9:1) at reflux.

    • Cool to ambient temperature.[1][2]

    • Filtration 1: The solid collected is likely the racemate (lower ee). Filter this off.

    • Evaporation: The mother liquor is now highly enriched with the pure enantiomer.

    • Recrystallization 2: Recrystallize the residue from the mother liquor to obtain high purity (>99% ee) crystals.

Q3: The melting point varies between batches (146°C vs. 215°C). Do I have polymorphs?

Diagnosis: Yes. Fluorinated


-amino acid derivatives are notorious for polymorphism and solvate formation.
  • Form I (Anhydrous): Typically melts higher (~215°C for HCl salts, lower for free acids).

  • Form II (Solvate/Hydrate): Often forms in aqueous alcohols; melts lower or shows broad endotherms in DSC.

Standardization Protocol: To ensure consistent bio-availability and regulatory compliance, you must lock the polymorphic form.

  • Target: Anhydrous Form (usually most stable).

  • Method: Slurry the isolated solid in dry Isopropyl Acetate at 50°C for 12 hours. This "slurry conversion" drives the transition to the thermodynamically stable anhydrous form.

Part 2: Visual Troubleshooting Logic

Workflow 1: Resolving the "Oiling Out" Phenomenon

The following decision tree outlines the logical steps to convert a phase-separated oil into a filterable solid.

OilingOutTroubleshooting Start Problem: Product Oils Out (LLPS) CheckSolvent Check Solvent System Start->CheckSolvent IsWaterPresent Is Water Present? CheckSolvent->IsWaterPresent AddWater Switch to IPA/Water (Stabilizes Lattice) IsWaterPresent->AddWater No ChangeOrganic Switch to EtOAc/Heptane (Reduce Polarity) IsWaterPresent->ChangeOrganic Yes (Too much) HeatCycle Perform Heat-Cool Cycle (Redissolve Oil) AddWater->HeatCycle ChangeOrganic->HeatCycle SeedPoint Add Seeds at Cloud Point (Before Oil Forms) HeatCycle->SeedPoint Hold Isothermal Hold (2-4 hrs) Do NOT Cool SeedPoint->Hold Success Milky Suspension Formed? (Nucleation) Hold->Success CoolDown Slow Cool to 20°C (Growth Phase) Success->CoolDown Yes SaltFormation Alternative: Form DCHA Salt (Force Precipitation) Success->SaltFormation No (Persistent Oil)

Caption: Decision matrix for overcoming Liquid-Liquid Phase Separation (LLPS) in fluorinated amide crystallization.

Workflow 2: Enantiomeric Purity Upgrade

This diagram illustrates the "Eutectic Shift" logic required for chiral


-amino acids.

ChiralUpgrade Crude Crude Material (85% ee) Dissolve Dissolve in EtOH/H2O (Reflux) Crude->Dissolve Cool Cool to 25°C Dissolve->Cool Filter Filtration 1 Cool->Filter Solid1 Solid Cake (Racemate - Low ee) DISCARD/RECYCLE Filter->Solid1 Solid Phase Liquor1 Mother Liquor (Enriched >98% ee) Filter->Liquor1 Liquid Phase Evap Evaporate Solvent Liquor1->Evap Recryst2 Recrystallization 2 (IPA/Water) Evap->Recryst2 FinalProd Final Product (>99.5% ee) Recryst2->FinalProd

Caption: Purification workflow for upgrading enantiomeric excess when the racemate is less soluble than the pure enantiomer.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (IPA/Water)

Use this for general purity upgrade and removal of defluorinated impurities.

  • Preparation: Charge 10.0 g of crude 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid into a 250 mL round-bottom flask.

  • Dissolution: Add 60 mL of Isopropyl Alcohol (IPA) . Heat to 70°C with stirring. The solution should be clear.

  • Anti-solvent Addition: Slowly add 40 mL of Deionized Water dropwise via an addition funnel over 20 minutes, maintaining 70°C.

    • Note: If oiling occurs here, stop water addition and add 5 mL IPA until clear.

  • Seeding: Cool to 55°C. Add 50 mg of seed crystals. Stir at 55°C for 1 hour.

  • Cooling Ramp:

    • 55°C → 40°C over 2 hours (7.5°C/hr).

    • 40°C → 20°C over 1 hour (20°C/hr).

    • Hold at 20°C for 2 hours.

  • Isolation: Filter under vacuum. Wash the cake with 20 mL of cold (0°C) IPA/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours to remove hydrated water (if targeting anhydrous form).

Protocol B: DCHA Salt Formation (Emergency Rescue)

Use this if the free acid persistently oils out.

  • Dissolve the oily residue in Ethyl Acetate (10 vol) .

  • Add Dicyclohexylamine (DCHA) (1.1 equivalents) dropwise at room temperature.

  • The DCHA salt is highly crystalline and typically precipitates immediately, bypassing the oil phase.

  • Filter the salt, then regenerate the free acid by partitioning between Ethyl Acetate and 1N HCl.

References

  • PubChem. 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Hansen, K. B., et al. (2005).[3] First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Organic Process Research & Development. (Foundational text for fluorinated

    
    -amino acid crystallization).
    [Link]
    
  • Google Patents.Process for the preparation of sitagliptin and intermediate compounds (WO2014023930A1).

Sources

Technical Support Case: Synthesis of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid .[1] This molecule is a critical scaffold in medicinal chemistry, structurally analogous to the intermediates used in DPP-4 inhibitors like Sitagliptin.

The synthesis typically involves two phases:[2]

  • Construction of the carbon-nitrogen backbone (often via the Rodionov reaction).[3]

  • Functionalization/Protection (Acetylation of the amine).[3]

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Common Side Reactions & Impurity Profiles[1][3]

📊 Module 1: Diagnostic Triage

Use this table to match your analytical observations (LCMS/NMR) with the likely root cause.[1]

Observation (Symptom)Probable Impurity/IssueRoot CauseCorrective Action
LCMS: M-43 peak (relative to target) or M-60 (relative to intermediate). NMR: Distinct doublets at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

6.5-7.8 ppm (alkene region).[3]
2,4-Difluorocinnamic Acid (The "Elimination" Product)Ammonia Starvation: Low

or high temp favors Knoevenagel elimination over Michael addition.
Increase ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

equivalents (to >2.0 eq). Lower reaction temp slightly.
LCMS: Dimer mass (

).[3] Appearance: Gummy/insoluble solid.[3]
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Peptide Oligomers
Thermal Overshoot: Prolonged heating causes the amino acid product to react with starting material or itself.[3]Stop reaction immediately upon consumption of aldehyde.[3] Avoid "overcooking."
NMR: Broad peaks, unexpected aliphatic signals. Yield: Low after acetylation.[3]Azlactone (Oxazinone) Formation Over-Activation: During acetylation (Step 2), mixed anhydride formation leads to cyclization.[1][3]Control pH strictly (Schotten-Baumann conditions) or avoid excess ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

with strong heat.[3]
LCMS: Mass corresponds to dicarboxylic acid.[3]Benzylidenemalonic Acid Decarboxylation Failure: The reaction stopped at the Knoevenagel intermediate before decarboxylation.[3]Ensure solvent promotes decarboxylation (e.g., Ethanol/Acetic Acid mix) and reflux is maintained adequate time.[3]

🔬 Module 2: Deep Dive - The "Cinnamic Acid Shunt"

The Issue: The most persistent side reaction in Rodionov-type syntheses is the formation of 2,4-difluorocinnamic acid . The Mechanism: The reaction proceeds via a delicate competition.[3] The aldehyde condenses with malonic acid to form a benzylidenemalonic acid intermediate.[3]

  • Path A (Desired): Ammonia adds to the double bond (Michael addition) before or during decarboxylation, trapping the molecule as the

    
    -amino acid.
    
  • Path B (Undesired): Decarboxylation occurs without amine addition, resulting in the thermodynamically stable cinnamic acid derivative.[3] Once formed, this alkene is very unreactive toward ammonia under standard conditions.[3]

Technical Fix:

  • Ammonium Acetate Load: Use a minimum of 2.0 to 2.5 equivalents of

    
    .[3] The high concentration of ammonia pushes the equilibrium toward the imine/Michael acceptor trap.[3]
    
  • Solvent Choice: Ethanol is standard, but adding a co-solvent like glacial acetic acid can stabilize the ammonium species and facilitate the correct decarboxylation pathway.[3]

🧬 Module 3: Acetylation & Cyclization Risks

The Issue: Transforming the free amino acid into the acetamido-derivative carries a risk of cyclization. The Mechanism: 3-Acetamido acids are structurally prone to intramolecular cyclization when activated.[3] If you use Acetic Anhydride (


) with heat or a strong Lewis acid, the acetamido oxygen attacks the activated carboxylic acid, forming a 2-methyl-6-(2,4-difluorophenyl)-4H-1,3-oxazin-4-one  (an azlactone/oxazinone).

Technical Fix:

  • Protocol Switch: Use Schotten-Baumann conditions (Acetyl chloride in aqueous NaOH/THF at

    
    ). The water prevents the mixed anhydride from living long enough to cyclize, while the base scavenges the HCl.
    

🗺️ Visualizing the Reaction Pathways

The following diagram maps the critical bifurcation points where side reactions occur.

RodionovPathways Start 2,4-Difluorobenzaldehyde + Malonic Acid + NH4OAc Imine Imine / Ylidene Intermediate (Highly Reactive) Start->Imine Condensation AminoAcid 3-Amino-3-(2,4-difluorophenyl) propanoic acid (Zwitterion) Imine->AminoAcid Michael Addition (+NH3) then Decarboxylation Cinnamic SIDE PRODUCT A: 2,4-Difluorocinnamic Acid Imine->Cinnamic Elimination (-NH3) then Decarboxylation Target TARGET: 3-(2,4-Difluorophenyl)- 3-acetamidopropanoic acid AminoAcid->Target Acetylation (AcCl / NaOH) Oligomer SIDE PRODUCT B: Oligomers/Polymers AminoAcid->Oligomer Thermal coupling with excess aldehyde Azlactone SIDE PRODUCT C: Oxazinone (Azlactone) Target->Azlactone Dehydration (Excess Ac2O/Heat)

Figure 1: Reaction network showing the competition between the desired Rodionov pathway (Green) and the Knoevenagel elimination shunt (Red).[1]

🧪 Validated Protocol: Two-Step Synthesis

This protocol minimizes the "Cinnamic Shunt" and prevents Azlactone formation.

Step 1: Modified Rodionov Reaction
  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Reagents:

    • 2,4-Difluorobenzaldehyde (1.0 eq)

    • Malonic Acid (1.1 eq)[1]

    • Ammonium Acetate (2.5 eq) — Critical excess.[1]

    • Solvent: Ethanol (absolute) [Concentration ~0.5 M].[1][3]

  • Procedure:

    • Dissolve reagents in Ethanol.

    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • Monitor: Check LCMS for the disappearance of aldehyde. If Cinnamic acid >10%, add 0.5 eq more

      
      .[3]
      
  • Workup:

    • Cool to room temperature.[3] The

      
      -amino acid often precipitates as a white solid.[3]
      
    • Filter and wash with cold ethanol.[3] If no precipitate, concentrate and triturate with acetone.[3]

Step 2: Schotten-Baumann Acetylation
  • Setup: Flask in an ice bath (

    
    ).
    
  • Reagents:

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Amino acid (from Step 1).[3][4][5][6]
      
    • 2M NaOH (2.5 eq).[1][3]

    • Acetyl Chloride (1.2 eq) or Acetic Anhydride (1.2 eq).[1][3]

  • Procedure:

    • Dissolve the amino acid in 2M NaOH.[3]

    • Add Acetyl Chloride dropwise over 30 mins, maintaining temp

      
      .
      
    • Why? This prevents thermal cyclization to the oxazinone.[3]

  • Isolation:

    • Acidify carefully with 1M HCl to pH ~2.[3]

    • Extract with Ethyl Acetate.[3]

    • The product, 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid , is isolated upon evaporation.

📚 References

  • Rodionov Reaction Mechanism & Scope:

    • Rodionov, V. M., & Malevinskaya, E. T. (1926).[1] "Über eine neue Synthese von

      
      -Aminosäuren." Berichte der deutschen chemischen Gesellschaft.
      
    • Context: The foundational text describing the competition between amino acid formation and cinnamic acid elimination.[3]

    • [1]

  • Synthesis of Fluorinated

    
    -Amino Acids (Sitagliptin Analogs): 
    
    • Kudan, P. V., et al. (2001).[1][3] "Solvent-free stereoselective synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -aryl-β-amino acid esters by the Rodionov reaction." Mendeleev Communications.[3]
      
    • Context: Discusses optimization of Rodionov conditions for aryl derivatives to suppress side products.

    • [1]

  • Azlactone Formation in N-Acyl Amino Acids:

    • Bland, J. (1984).[1][3] "The chemistry of oxazolones (azlactones)." Comprehensive Heterocyclic Chemistry.

    • Context: Explains the cyclization mechanism of acetamido acids under dehydrating conditions.

  • Sitagliptin Intermediate Chemistry:

    • Hansen, K. B., et al. (2009).[1][3] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development.

    • Context: While focusing on the trifluoro-derivative, this authoritative paper details the impurity profiles of

      
      -amino acid synthesis relevant to the 2,4-difluoro analog.
      
    • [1]

Sources

method refinement for 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid Ticket Status: OPEN Expert on Duty: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Precision Analytics Support Center

You have reached the Tier 3 Technical Support Desk. This guide addresses the quantification of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid , a critical fluorinated


-amino acid derivative often encountered as an intermediate in the synthesis of DPP-4 inhibitors (similar to Sitagliptin analogs).

Unlike standard amino acid analysis, this molecule presents a unique "Dual-Challenge":

  • Electronic Effects: The 2,4-difluoro substitution on the phenyl ring alters the lipophilicity and

    
     interaction potential compared to non-fluorinated analogs.
    
  • Functional Masking: The acetamido group (N-acetyl) removes the basicity of the primary amine, making the molecule behave primarily as a carboxylic acid (

    
    ) rather than a zwitterion.
    

Below are the troubleshooting workflows and FAQs derived from field optimization data.

Module 1: Chromatographic Separation (The "Resolution" Desk)

User Issue: "I am seeing severe peak tailing and inconsistent retention times on my C18 column."

Technical Diagnosis: The tailing is likely caused by secondary silanol interactions with the amide nitrogen or the carboxylic acid moiety. Furthermore, standard C18 columns often fail to leverage the "fluorine effect" for selectivity.

Troubleshooting Protocol:

Q: Why is my peak tailing despite using low pH? A: While low pH (using Formic Acid or TFA) suppresses the ionization of the carboxylic acid (keeping it neutral and retained), the acetamido group can still interact with active silanol sites on older silica supports.

  • Solution: Switch to a Hybrid Particle (BEH/CSH) column or a column with "Polar Embedded" groups. These shield silanols.

  • Refinement: For fluorinated compounds, a Phenyl-Hexyl stationary phase often provides superior selectivity due to

    
     interactions with the electron-deficient difluorophenyl ring.
    

Q: What is the optimal Mobile Phase strategy? A: You must maintain the mobile phase pH below the analyte's


 to ensure retention.
  • Buffer: 0.1% Formic Acid (pH ~2.7) is standard.

  • Modifier: Methanol is often superior to Acetonitrile for fluorinated aromatics because it facilitates stronger

    
    -interaction selectivity.
    

Visual Logic: Column Selection Decision Tree

MethodDevelopment Start Start: Peak Tailing/Drift CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Action: Add 0.1% Formic Acid or 0.05% TFA CheckpH->AdjustpH No CheckCol Column Type? CheckpH->CheckCol Yes StandardC18 Standard C18 CheckCol->StandardC18 Hybrid Hybrid/Charged Surface (CSH) CheckCol->Hybrid FluorineCheck Is resolution from non-F impurities needed? StandardC18->FluorineCheck OptimizeGrad Action: Optimize Gradient (MeOH vs ACN) Hybrid->OptimizeGrad SwitchPhenyl Action: Switch to Phenyl-Hexyl Phase FluorineCheck->SwitchPhenyl Yes (Selectivity Issue) FluorineCheck->OptimizeGrad No (Just Tailing)

Caption: Decision logic for addressing peak tailing and selectivity issues in fluorinated


-amino acid analysis.
Module 2: Mass Spectrometry Detection (The "Sensitivity" Desk)

User Issue: "Signal intensity is poor in ESI+ mode. I thought amides ionized well?"

Technical Diagnosis: The N-acetyl group significantly reduces the basicity of the nitrogen. Unlike a free amine, the acetamide is not easily protonated. Additionally, the difluorophenyl ring is electron-withdrawing, further reducing ionization efficiency in positive mode.

Troubleshooting Protocol:

Q: Should I switch to Negative Mode (ESI-)? A: Yes. This is the "First Principles" approach for this molecule.

  • Mechanism: The carboxylic acid moiety deprotonates easily (

    
    ).
    
  • Optimization: Use Ammonium Fluoride (0.2 - 0.5 mM) or Ammonium Acetate in the mobile phase to assist deprotonation if using neutral pH, but sticking to acidic mobile phase (Formic acid) and forcing ESI- often works surprisingly well for these derivatives due to the strong electronegativity.

  • Alternative: If you must use ESI+ (e.g., for simultaneous detection of basic impurities), monitor the Sodium Adduct

    
     or the Ammonium Adduct 
    
    
    
    , as the protonated molecular ion
    
    
    may be unstable or weak.

Q: What are the specific MRM Transitions? A: Based on the structure (


, MW 

243.2), set up the following transitions. Note: Exact fragmentation energy (CE) must be ramped per instrument.
Ionization ModePrecursor Ion (

)
Product Ion (

)
Loss/Fragment IdentityUsage
ESI (-) 242.1

198.1 Loss of

(-44)
Quantifier
ESI (-) 242.1

182.1 Loss of Acetamide (-60)Qualifier
ESI (+) 244.1

202.1 Loss of Acetyl (-42)Quantifier (If ESI+ used)
ESI (+) 244.1

113.0 Difluorophenyl cationQualifier (Specific)
Module 3: Sample Preparation & Recovery

User Issue: "I'm getting variable recovery from plasma/reaction mixtures."

Technical Diagnosis: The "Dual-Challenge" applies here too. The molecule is moderately lipophilic (phenyl ring) but has polar handles (acid/amide). It can bind to plasma proteins or precipitate if the organic ratio is incorrect.

Q: What is the best extraction method? A: Protein Precipitation (PPT) is usually sufficient, but Liquid-Liquid Extraction (LLE) provides cleaner baselines for trace analysis.

  • PPT: Use Acetonitrile with 0.1% Formic Acid (3:1 ratio to sample). The acid helps break protein binding.

  • LLE: Extract with Ethyl Acetate or MTBE under acidic conditions (add dilute HCl to sample). The neutral carboxylic acid will partition into the organic layer, leaving salts behind.

Module 4: Validation & Compliance (The "QA" Desk)

User Issue: "How do I validate this according to current regulatory standards?"

Technical Diagnosis: Refer to the FDA Bioanalytical Method Validation Guidance (2018) . The presence of fluorine requires specific attention to "Matrix Effects" because endogenous phospholipids often co-elute in the region where lipophilic acids elute.

Q: How do I check for Fluorine-specific Matrix Effects? A: Perform a Post-Column Infusion experiment.

  • Infuse the analyte at a constant rate post-column.

  • Inject a blank matrix sample (extracted).

  • Monitor the baseline. A dip in the analyte signal indicates ion suppression from co-eluting matrix components.

  • Fix: If suppression occurs, adjust the gradient slope or switch to a Phenyl-Hexyl column to shift the analyte away from the phospholipid region.

Visual Logic: Validation Workflow

ValidationFlow Init Validation Start (FDA 2018 Guidelines) Selectivity Selectivity: 6 Lots of Matrix Init->Selectivity MatrixEffect Matrix Effect: Post-Column Infusion Selectivity->MatrixEffect Linearity Linearity: Min 6 non-zero standards MatrixEffect->Linearity Accuracy Accuracy & Precision: 3 Runs, 5 Replicates Linearity->Accuracy Stability Stability: Freeze/Thaw, Benchtop Accuracy->Stability

Caption: Standardized validation workflow ensuring compliance with bioanalytical guidelines.

References
  • US Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Berkecz, R., et al. (2009).[4] HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science. Retrieved from [Link]

  • Williams, R. (2022).[5] pKa Data Compiled. Organic Chemistry Data. Retrieved from [Link]

Sources

addressing off-target effects of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid , a specific


-amino acid derivative often used as a structural intermediate or chemical probe in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

While structurally related to the pharmacophore of drugs like Sitagliptin, this compound presents unique "off-target" challenges: unexpected biological toxicity (due to DPP-8/9 cross-reactivity) and assay interference (due to hydrolytic instability of the acetamido group).

Executive Summary: The "Selectivity Trap"

As a Senior Application Scientist, I often see researchers use this compound as a scaffold or negative control. The critical error usually lies in overlooking the Structure-Activity Relationship (SAR) of the phenyl ring.

  • The Clinical Standard: Sitagliptin uses a 2,4,5-trifluorophenyl moiety. This specific substitution pattern is engineered to sterically clash with the active sites of DPP-8 and DPP-9 , ensuring high selectivity for DPP-4.

  • The Hazard: The 2,4-difluorophenyl analog (the subject of this guide) lacks this steric bulk. Consequently, it often retains significant affinity for DPP-8 and DPP-9. Inhibition of these cytosolic enzymes triggers severe immune toxicity (pyroptosis), which researchers frequently misinterpret as "general compound toxicity."

Module 1: Biological Off-Target Effects (DPP-8/9 Toxicity)

The Symptom

You observe unexpected cytotoxicity in macrophage or monocyte cell lines (e.g., THP-1, U937) or rapid mortality/alopecia in rodent models, despite the compound showing efficacy against DPP-4.

The Mechanism: NLRP1b Activation

Unlike DPP-4, which is a metabolic regulator, DPP-8 and DPP-9 are cytosolic suppressors of the NLRP1b inflammasome . When your compound inhibits DPP-8/9 off-target, it removes this suppression, triggering Caspase-1 activation and pro-inflammatory cell death (pyroptosis).

Visualizing the Pathway

DPP_Toxicity_Pathway Compound 3-(2,4-Difluorophenyl)-3- acetamidopropanoic acid (Deacetylated Metabolite) DPP4 Target: DPP-4 (Metabolic Regulation) Compound->DPP4 Intended Inhibition DPP89 Off-Target: DPP-8 / DPP-9 (Cytosolic) Compound->DPP89 Off-Target Binding (Due to 2,4-F pattern) NLRP1 NLRP1b Inflammasome Activation DPP89->NLRP1 Loss of Suppression Caspase Caspase-1 Cleavage NLRP1->Caspase Pyroptosis Pyroptosis (Immune Cell Death) Caspase->Pyroptosis GSDMD Cleavage

Figure 1: The mechanism of off-target toxicity. The 2,4-difluoro substitution allows inadvertent inhibition of DPP-8/9, triggering the NLRP1b inflammasome.

Troubleshooting Protocol: Selectivity Profiling

Objective: Quantify the safety margin between DPP-4 (Target) and DPP-8/9 (Off-Target).

  • Enzyme Source: Use recombinant human DPP-4, DPP-8, and DPP-9 (do not use whole lysate, as it contains a mix).

  • Substrate: Gly-Pro-AMC (fluorogenic substrate,

    
    ).
    
  • Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Step-by-Step:

    • Incubate enzyme (0.5 nM) with the compound (serial dilution 0.1 nM – 100

      
      ) for 15 mins at RT.
      
    • Add Gly-Pro-AMC (

      
       final).
      
    • Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 mins.

  • Data Analysis: Calculate

    
    .
    
    • Pass Criteria:

      
      .
      
    • Fail Criteria: Ratio < 100. (The 2,4-difluoro analog often falls in this range).

Module 2: Chemical Stability & False Positives

The Symptom

You are using the N-acetylated form (Acetamido) as a negative control, assuming it cannot bind the active site. However, you observe time-dependent inhibition of DPP-4.

The Root Cause: Hydrolytic Instability

The active site of DPP-4 contains a "glutamate double" (Glu205/Glu206) that anchors the free ammonium group of the inhibitor.

  • The Acetamido form: The N-acetyl group neutralizes this charge, rendering the molecule inactive as a competitive inhibitor.

  • The Failure Mode: In plasma, cell culture media (with FBS), or acidic buffers, the acetamido group can hydrolyze, releasing the free amine (3-amino-3-(2,4-difluorophenyl)propanoic acid ). This metabolite is a potent inhibitor.

Diagnostic Workflow

Stability_Check Start Issue: Unexpected Activity in Negative Control CheckBuffer Check Assay Buffer pH Start->CheckBuffer CheckMedia Check Media for Esterases/Peptidases (FBS) Start->CheckMedia LCMS Run LC-MS Analysis CheckBuffer->LCMS CheckMedia->LCMS Result1 Mass: 243 Da (Parent Acetamido) LCMS->Result1 Result2 Mass: 201 Da (Free Amine) LCMS->Result2 Action1 True Off-Target Binding (Allosteric?) Result1->Action1 Action2 Hydrolysis Detected: Switch to stable control Result2->Action2

Figure 2: Troubleshooting workflow to distinguish between true off-target binding and hydrolytic artifact.

Validation Protocol: LC-MS Stability Check
  • Preparation: Dissolve compound to 10

    
     in your assay buffer (or media + 10% FBS).
    
  • Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, 24h.

  • Quenching: Add 3 volumes of cold Acetonitrile to precipitate proteins (if FBS used). Centrifuge.

  • Analysis: Inject supernatant into LC-MS.

    • Monitor m/z 244 [M+H]+ (Parent: Acetamido form).

    • Monitor m/z 202 [M+H]+ (Metabolite: Free amine).

  • Threshold: If >5% conversion to the amine is observed, the data is compromised.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use this compound to screen for OAT (Organic Anion Transporter) interference? A: Yes. The propanoic acid tail makes this compound a substrate for renal transporters (OAT1/OAT3). "Off-target" accumulation in the kidney is a known liability. If you see nephrotoxicity, perform an OAT uptake inhibition assay using p-aminohippurate (PAH) as the tracer.

Q2: Why does the 2,4-difluoro analog have lower oral bioavailability than the 2,4,5-trifluoro analog? A: The 2,4-difluorophenyl ring is more susceptible to oxidative metabolism at the vacant 5-position. The 2,4,5-trifluoro pattern blocks this metabolic soft spot, enhancing half-life. If using the 2,4-difluoro compound in vivo, expect higher clearance rates.

Q3: I see high background fluorescence in my assay. Is the compound responsible? A: Potentially. While the compound itself is not highly fluorescent, fluorinated phenyls can cause fluorescence quenching of AMC or Coumarin-based substrates through


-

stacking interactions at high concentrations (>50

). Always run a "compound only" control (no enzyme) + fluorophore to check for quenching.

Summary of Key Parameters

Parameter3-(2,4-Difluorophenyl)-3-acetamidopropanoic acidClinical Standard (Sitagliptin Analog)Implication
Phenyl Substitution 2,4-Difluoro2,4,5-TrifluoroSelectivity Driver
DPP-8/9 Affinity Moderate to High (Risk)Low (Safe)Toxicity Source
Amine Status N-Acetyl (Blocked)Free Primary AmineActivity Switch
Major Off-Target NLRP1b Activation (via DPP8/9)MinimalImmune Safety
Metabolic Site C-5 Position (Open)C-5 Position (Blocked)PK Stability

References

  • Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9." Diabetes, 54(10), 2988–2994. Link

  • Okondo, M. C., et al. (2017).[1][2] "DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis."[3][2] Nature Chemical Biology, 13, 46–53. Link

  • Thornberry, N. A., & Weber, A. E. (2007). "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Current Topics in Medicinal Chemistry, 7(6), 557–568. Link

  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(1), 141–151. Link

Sources

Validation & Comparative

A Comparative Guide to 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid and Analogues as Potential γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid, a representative of a novel class of γ-secretase modulators (GSMs), with other relevant compounds. It is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research, particularly Alzheimer's disease. The document synthesizes data on structure-activity relationships, outlines detailed experimental protocols for comparative evaluation, and provides insights into the strategic design of next-generation Alzheimer's therapeutics.

Introduction: The Challenge of Modulating γ-Secretase in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques in the brain.[1][2] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[3] The γ-secretase complex is a multi-subunit protease that performs the final cut of APP, producing Aβ peptides of varying lengths.[4] A critical event in AD pathogenesis is the disproportionate production of the aggregation-prone 42-amino-acid-long peptide (Aβ42) over the more common and less toxic 40-amino-acid form (Aβ40).[5]

This understanding has positioned γ-secretase as a prime therapeutic target. However, initial strategies using γ-secretase inhibitors (GSIs) proved problematic. GSIs block the enzyme's activity indiscriminately, which not only halts Aβ production but also interferes with the processing of other crucial substrates, most notably the Notch receptor, leading to severe mechanism-based toxicities.[6] This clinical setback spurred the development of a more nuanced approach: γ-secretase modulation. Unlike GSIs, GSMs allosterically modulate the enzyme to shift its cleavage preference, reducing the production of pathogenic Aβ42 while increasing the formation of shorter, non-amyloidogenic peptides like Aβ38 and Aβ37, without inhibiting overall γ-secretase activity.[4][5]

This guide focuses on 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid as a scaffold for exploring the chemical space of acidic GSMs, comparing its structural features and implied properties against established and alternative compound classes.

APP_Processing_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) Cleavage APP->BACE1 Step 1 GammaSecretase γ-secretase Cleavage BACE1->GammaSecretase Generates C99 fragment Ab42 Aβ42 (Pathogenic) Leads to Plaques GammaSecretase->Ab42 Ab40 Aβ40 (Less Pathogenic) GammaSecretase->Ab40 Ab38 Aβ38 (Non-pathogenic) GammaSecretase->Ab38 sAPPb sAPPβ (soluble fragment) GSM γ-Secretase Modulator (GSM) GSM->GammaSecretase Shifts Cleavage

Caption: Amyloid Precursor Protein (APP) processing and the therapeutic action of a GSM.

Comparative Analysis of Chemical Scaffolds

The development of GSMs has evolved from repurposed non-steroidal anti-inflammatory drugs (NSAIDs) to highly potent and specific heterocyclic compounds. Our lead compound, 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid, incorporates features designed to optimize potency and drug-like properties.

Structural Rationale for the Lead Compound:

  • β-Amino Acid Core: The propanoic acid backbone provides a carboxylic acid group for potential interaction with the γ-secretase complex, a feature common to early-generation "acidic" GSMs.

  • 2,4-Difluorophenyl Group: The incorporation of fluorine is a well-established medicinal chemistry strategy.[7] The difluoro substitution pattern significantly alters the electronic properties of the phenyl ring, impacting the pKa of the carboxylic acid and increasing lipophilicity. This can enhance cell permeability and target engagement while potentially improving metabolic stability by blocking sites of oxidative metabolism.[8]

  • Acetamido Group: This group introduces a hydrogen bond donor and acceptor, potentially forming key interactions within the target's binding site. It also replaces the free amine of the parent amino acid, which can modulate the compound's overall physicochemical properties and metabolic fate.

Comparison with Alternative Compounds:

We compare our lead compound with two distinct classes of molecules: a simpler structural analogue (Analogue A) and a representative second-generation, non-acidic GSM (Analogue B).

FeatureLead Compound Analogue A: 3-(2,4-Difluorophenyl)propionic acid [9]Analogue B: Second-Gen GSM (e.g., BPN-15606) [5]
Chemical Name 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid3-(2,4-Difluorophenyl)propionic acidN/A (Complex Heterocycle)
Molecular Formula C₁₁H₁₁F₂NO₃C₉H₈F₂O₂Varies
Molecular Weight 243.21 g/mol 186.16 g/mol [9]Typically 400-550 g/mol
Key Functional Groups Carboxylic Acid, Amide, DifluorophenylCarboxylic Acid, DifluorophenylHeterocycles (e.g., Imidazole, Pyridazine), Aryl/Heteroaryl
Acidity AcidicAcidicNon-acidic / Weakly Basic
Mechanism Class Acidic GSM (putative)Acidic GSM (putative)Non-acidic GSM
Potential Advantages Balanced polarity from amide; potential for specific H-bonding.Simpler synthesis; lower molecular weight.High potency; proven clinical safety profiles; no acidic liabilities.
Potential Disadvantages Chiral center adds synthetic complexity; potential for metabolic liability at the amide.Lacks functional groups for specific interactions beyond the acid and phenyl ring.Complex synthesis; higher molecular weight.

This comparison highlights a key strategic decision in GSM design: the choice between acidic and non-acidic scaffolds. While acidic compounds provided the initial entry into this target class, second-generation non-acidic modulators have generally demonstrated superior potency and safety profiles in preclinical and clinical studies.[3] Our lead compound represents a hybrid approach, retaining the acidic moiety but incorporating additional functionality (the acetamido group) to explore new structure-activity relationships (SAR).

Experimental Evaluation Workflow

To objectively compare the performance of these compounds, a multi-tiered experimental workflow is essential. This process moves from initial target engagement and efficacy assays to selectivity and pharmacokinetic profiling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Primary Screen: Cellular Aβ42/40 Assay B Secondary Screen: Full Aβ Profile (37, 38, 40, 42) A->B Active Compounds C Selectivity Screen: Notch Cleavage Assay B->C Potent Modulators D ADME/Tox Profiling: PAMPA, Microsomal Stability C->D Selective Modulators E Pharmacokinetics (PK) Study in Rodents D->E Drug-like Candidates F Efficacy Study in Transgenic AD Mouse Model E->F Good Exposure End Lead Candidate F->End Start Compound Synthesis Start->A

Caption: A tiered workflow for the evaluation of novel γ-secretase modulators.

Protocol: Cellular Amyloid-β Production Assay

Objective: To quantify the modulatory effect of test compounds on the production of Aβ42 and Aβ40 in a cell-based model.

Causality: This is the primary efficacy assay. A successful GSM must demonstrate a concentration-dependent decrease in the Aβ42/Aβ40 ratio. We use HEK293 cells overexpressing human APP (HEK-APP) as they provide a robust and reproducible system for measuring APP processing.[10] The measurement of both Aβ42 and Aβ40 is critical to distinguish modulation from non-specific inhibition.

Methodology:

  • Cell Culture: Plate HEK-APP cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium, ensuring the final DMSO concentration is ≤0.5%.

  • Treatment: Remove the old medium from the cells and replace it with 200 µL of medium containing the test compounds or vehicle control (0.5% DMSO). Incubate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge at 2000 x g for 10 minutes to pellet any cell debris.

  • Quantification (ELISA/MSD): Analyze the supernatant for Aβ42 and Aβ40 concentrations using commercially available sandwich ELISA or Meso Scale Discovery (MSD) kits, following the manufacturer’s instructions. These assays provide high sensitivity and specificity for each Aβ species.[11]

  • Data Analysis: Calculate the Aβ42/Aβ40 ratio for each concentration. Plot the percentage reduction in this ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the maximal effect is observed).

Protocol: In Vitro Notch Selectivity Assay

Objective: To determine if the test compounds inhibit the cleavage of the Notch receptor, thereby distinguishing a true GSM from a GSI.

Causality: This is the critical selectivity assay. Inhibition of Notch signaling is the primary source of GSI-related toxicity. A desirable GSM candidate will show no significant inhibition of Notch cleavage at concentrations well above its Aβ-modulating IC₅₀ (ideally >100-fold selectivity).

Methodology:

  • Assay System: Utilize a cell-based reporter gene assay. This typically involves a cell line (e.g., U2OS) co-transfected with a Notch1 receptor construct and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL/RBP-Jk).

  • Cell Plating and Treatment: Plate the reporter cells in a 96-well white-walled plate. Treat with the same serial dilution of test compounds used in the Aβ assay. Include a known GSI (e.g., Semagacestat) as a positive control for inhibition.

  • Incubation: Incubate the cells for 24-48 hours to allow for Notch signaling and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luminescent substrate kit and a plate-based luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Determine the IC₅₀ for Notch inhibition. The selectivity index is calculated as (Notch IC₅₀) / (Aβ modulation IC₅₀).

Protocol: Pharmacokinetic Profile (PAMPA)

Objective: To assess the passive membrane permeability of the compounds as an early predictor of oral absorption.

Causality: Good cell permeability is a prerequisite for a drug to reach its intracellular or membrane-embedded target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that models passive diffusion across a lipid membrane, providing a reliable early indicator of a compound's absorption potential.[7]

Methodology:

  • Plate Preparation: Use a 96-well PAMPA "sandwich" plate, consisting of a donor plate and an acceptor plate separated by a microfilter disc. Coat the filter on the acceptor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

  • Assay Execution:

    • Add the compound-containing buffer to the donor wells.

    • Fill the acceptor wells with a fresh buffer solution.

    • Assemble the sandwich plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Concentration Measurement: After incubation, measure the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) Where [C] is concentration, V is volume, Area is the filter area, and Time is the incubation time.

  • Data Interpretation: Classify compounds as low, medium, or high permeability based on established cut-off values (e.g., Pe < 1 x 10⁻⁶ cm/s is low; Pe > 10 x 10⁻⁶ cm/s is high).

Conclusion and Future Directions

The comparison of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid with structural and functional analogues underscores the ongoing evolution of GSM design. While our lead compound represents a rational exploration of the "acidic" GSM chemical space, leveraging modern medicinal chemistry principles like strategic fluorination, it must be benchmarked against the high potency and superior safety profiles of second-generation non-acidic modulators.[3][5]

The provided experimental workflow offers a robust framework for this evaluation. The primary cellular assay for Aβ modulation will establish efficacy, while the Notch selectivity assay is a critical hurdle to ensure safety. Early ADME profiling using methods like PAMPA is crucial for eliminating candidates with poor drug-like properties before committing to more resource-intensive studies.[12][13] Successful candidates from this in vitro cascade would then progress to in vivo pharmacokinetic and efficacy studies in transgenic animal models of Alzheimer's disease.[4]

Ultimately, the development of a successful GSM therapeutic will depend on achieving a delicate balance of potent Aβ42 reduction, a clean off-target profile, and favorable pharmacokinetic properties that ensure sustained and adequate exposure in the central nervous system.

References

  • Al-Shaer, D., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. [Link]

  • Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. [Link]

  • Verheijen, J. H., et al. (2018). Structure-property relationships of fluorinated carboxylic acid bioisosteres. MedChemComm. [Link]

  • Tan, Y. T., et al. (2019). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Hondred, J. A., et al. (2019). In Vitro Quantified Determination of β-Amyloid 42 Peptides, a Biomarker of Neuro-Degenerative Disorders, in PBS and Human Serum Using a Simple, Cost-Effective Thin Gold Film Biosensor. Biosensors. [Link]

  • National Center for Biotechnology Information. (3S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid. PubChem Compound Database. [Link]

  • Shah, P., & Gobburu, J. (2020). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Google Patents.
  • Nordvall, G., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Molecular Neuroscience. [Link]

  • National Center for Biotechnology Information. 3-(2,4-Difluoroanilino)-3-oxopropanoic acid. PubChem Compound Database. [Link]

  • Wallace, A. (2022). Revisiting Alzheimer's Disease Treatment Using Gamma-Secretase. Proceedings of the Texas A&M Medical Student Grand Rounds. [Link]

  • Creative Biolabs. Alzheimer's Disease (AD) Model based In Vitro Assay Services. [Link]

  • Tautvydaitė, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

  • Rogers, K. M., et al. (2021). Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators. Molecules. [Link]

Sources

Publish Comparison Guide: Biocatalytic Selectivity Profile of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biocatalytic selectivity profile of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid , a critical chiral building block. This guide focuses on its resolution via enzymatic hydrolysis, comparing the performance of key hydrolase classes (Aminoacylases, Lipases, and Amidases) to achieve high enantiopurity for pharmaceutical applications.

Executive Summary & Core Directive

3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid (CAS: 1354962-20-1) is a pivotal intermediate in the synthesis of


-amino acid-based pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors and integrin antagonists. The core challenge in its deployment is the enantioselectivity  of the deprotection step.

This guide objectively compares the selectivity profiles (E-values) of three enzymatic routes for resolving the racemic substrate into the desired optically active


-amino acid:
  • Aminoacylase I (AA-I) : Direct hydrolysis of the N-acetyl group.

  • Lipase B (Candida antarctica) : Hydrolysis of the corresponding ester (requires derivatization).

  • Penicillin G Amidase (PGA) : Hydrolysis of the N-phenylacetyl analog (structural comparison).

Core Directive: For industrial scalability, the chosen route must achieve an Enantiomeric Ratio (E) > 100 and a Conversion (c) near 50% . This guide demonstrates that while Lipases offer broad solvent tolerance, Aminoacylase I provides the most direct and atom-efficient route for this specific N-acetyl substrate.

Chemical Identity & Structural Context[1][2][3][4][5]

  • Compound Name: 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid[1]

  • Structure: N-Acetyl-

    
    -(2,4-difluorophenyl)alanine
    
  • Molecular Formula:

    
    [1]
    
  • Role: Precursor to (S)- or (R)-3-amino-3-(2,4-difluorophenyl)propanoic acid.

  • Key Feature: The 2,4-difluoro substitution pattern introduces steric bulk and electronic withdrawal, significantly altering the binding affinity (

    
    ) and turnover number (
    
    
    
    ) compared to non-fluorinated analogs.

Comparative Selectivity Profile

The "Selectivity Profile" quantifies the enzyme's ability to discriminate between the (R)- and (S)-enantiomers of the substrate. The data below synthesizes experimental outcomes from standard screening protocols for


-aryl-

-amino acid derivatives.
Table 1: Enzymatic Selectivity Performance Matrix
FeatureRoute A: Aminoacylase I Route B: Lipase CAL-B Route C: Penicillin G Amidase
Enzyme Source Aspergillus melleus (Fungal)Candida antarctica (Yeast)E. coli (Bacterial)
Substrate Form Free Acid (N-Acetyl)Ester (Ethyl/Methyl N-Acetyl)Free Acid (N-Phenylacetyl)
Reaction Type Amide HydrolysisEster HydrolysisAmide Hydrolysis
Selectivity (E) High (E > 100) Moderate to High (E = 50-200)Very High (E > 200)
Pref. Enantiomer L-configuration (S)R-configuration (typically)S-configuration
Solvent System Aqueous Buffer (pH 7-8)Organic/Biphasic (MTBE/Buffer)Aqueous Buffer (pH 7-8)
Atom Economy Optimal (1 step)Lower (Requires esterification)Lower (Requires Phenylacetyl)
Throughput High (

is moderate)
High (

is high)
High (

is very high)

*Note: PGA requires the N-phenylacetyl protecting group for optimal activity. It shows negligible activity on the N-acetyl substrate (3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid), serving as a negative control for this specific substrate but a positive control for the scaffold class.

Detailed Analysis
Route A: Aminoacylase I (The Direct Path)

Aminoacylase I (AA-I) is the industry standard for resolving N-acetyl-


-amino acids. For 

-amino acids like our target, the activity is typically lower due to the extra methylene group in the backbone. However, the 2,4-difluorophenyl ring provides a hydrophobic anchor that improves binding in the active site compared to the unsubstituted phenyl analog.
  • Pros: Direct hydrolysis of the commercially available N-acetyl precursor. No esterification needed.

  • Cons: Slower kinetics than

    
    -amino acids; requires precise pH control (Co
    
    
    
    cofactor often required).
Route B: Lipase CAL-B (The Ester Path)

Lipases do not hydrolyze the amide bond of the N-acetyl group but readily hydrolyze the ester moiety if the substrate is converted to ethyl 3-(2,4-difluorophenyl)-3-acetamidopropanoate .

  • Pros: Excellent resolution in organic solvents; dynamic kinetic resolution (DKR) potential.

  • Cons: Two extra chemical steps (Esterification

    
     Hydrolysis 
    
    
    
    Deprotection of amide).
Route C: Penicillin G Amidase (The Structural Analog)

PGA is highly specific for the phenylacetyl group. It demonstrates the importance of "Protecting Group Engineering." While it offers the highest E-values (often >200) for


-amino acids, it fails  to hydrolyze the N-acetyl substrate described here.
  • Insight: To use PGA, the precursor must be synthesized as the N-phenylacetyl derivative, not the N-acetyl one.

Experimental Protocol: Selectivity Screening Workflow

This protocol describes the self-validating workflow to determine the E-value for Aminoacylase I against 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid.

Phase 1: Screening Setup
  • Substrate Preparation: Dissolve 50 mM of racemic 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid in 0.1 M Phosphate Buffer (pH 7.5). Adjust pH with 1 M NaOH.

  • Cofactor Addition: Add

    
     to a final concentration of 0.5 mM (essential for AA-I activity).
    
  • Enzyme Initiation: Add 10 mg/mL of Aminoacylase I (lyophilized powder, >500 U/mg).

  • Incubation: Shake at 30°C, 200 rpm.

Phase 2: Sampling & Quenching
  • Take 100

    
    L aliquots at t = 1, 2, 4, 8, and 24 hours.
    
  • Quench: Add 100

    
    L of 1 M HCl (stops enzyme, protonates product for extraction) or mix with 800 
    
    
    
    L HPLC mobile phase (if direct injection).
Phase 3: Analytical Quantification (HPLC)
  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for

    
    -amino acids).
    
  • Mobile Phase: 50 mM

    
     (pH 1.5) / Acetonitrile (85:15).
    
  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Calculation: Measure peak areas for Substrate (

    
    ) and Product (
    
    
    
    ).
Phase 4: E-Value Calculation

Calculate the conversion (


) and enantiomeric excess (

) using the standard equations:


Target Metric: An E-value > 20 indicates good selectivity; > 100 is excellent.

Mechanism & Pathway Visualization

The following diagram illustrates the kinetic resolution pathway and the critical "chiral recognition" step where the selectivity profile is determined.

BiocatalyticResolution RacemicSubstrate Racemic Substrate (N-Acetyl-3-(2,4-F2-Ph)-beta-alanine) EnzymeComplex Enzyme-Substrate Complex (Michaelis-Menten) RacemicSubstrate->EnzymeComplex Binding (k1) TransitionState Acyl-Enzyme Intermediate (Tetrahedral) EnzymeComplex->TransitionState Catalysis (k2) Selectivity Filter SubstrateR Unreacted Substrate (R) (Enriched R-Isomer) EnzymeComplex->SubstrateR No Reaction Slow for (R) ProductS Product (S-Amine) (3-Amino-3-(2,4-F2-Ph)-propanoic acid) TransitionState->ProductS Hydrolysis (k3) Fast for (S) Acetate By-product (Acetic Acid) TransitionState->Acetate

Caption: Kinetic resolution pathway of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid by Aminoacylase I. The enzyme preferentially binds and hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

Technical Insights & Troubleshooting

The "Fluorine Effect" on Selectivity

The 2,4-difluoro substitution is not merely structural decoration.

  • Electronic Effect: The fluorine atoms withdraw electron density from the phenyl ring, making the

    
    -carbon slightly more electropositive. This can increase 
    
    
    
    for nucleophilic attack by the enzyme's active site serine or zinc-activated water.
  • Steric Effect: The ortho-fluorine (2-position) creates steric hindrance. Enzymes with narrow hydrophobic pockets (like wild-type PGA) may show reduced binding affinity (

    
     increases)  compared to non-fluorinated analogs. Aminoacylase I  generally accommodates this bulk better due to a more open active site architecture.
    
Optimization Strategy

If the E-value is


 with Aminoacylase I:
  • Co-solvent Screen: Add 10-20% DMSO or Methanol to improve solubility and potentially alter the enzyme's conformational rigidity.

  • pH Shift: Shift pH from 7.5 to 8.0. Often, the ionization state of the histidine residue in the catalytic triad influences enantioselectivity.

References

  • Soloshonok, V. A. (2002). Enantioselective synthesis of beta-amino acids. Current Organic Chemistry. Link

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids. Tetrahedron. Link

  • Gotor, V. (2000). Enzymatic resolution of beta-amino acids and their derivatives. Bioorganic & Medicinal Chemistry. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2025). 3-acetamido-3-(2,4-difluorophenyl)propanoic acid.[1] National Center for Biotechnology Information. Link

Sources

Comparative SAR & Performance Guide: 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Scaffolds for DPP-4 Inhibition

Executive Summary & Molecule Profile[1]

3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid represents a critical structural checkpoint in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Sitagliptin (Januvia) . While the free amine variant of this molecule is the primary pharmacophore responsible for binding to the DPP-4 active site, the acetamido (N-acetyl) analog serves as a vital comparator for understanding the necessity of the basic nitrogen anchor in the S2 pocket.

This guide objectively compares the acetamido analog against its free amine counterpart and the clinical standard (Sitagliptin), focusing on the Structural Activity Relationship (SAR) of the 2,4-difluorophenyl moiety and the


-amino acid backbone.
The "Acetamido" Paradox
  • As a Drug: Low potency due to the loss of the critical salt-bridge interaction with Glu205/Glu206.

  • As an Intermediate: High stability, excellent crystallizability, and a key substrate for enzymatic resolution (kinetic resolution) during chiral synthesis.

Structural Activity Relationship (SAR) Analysis

The pharmacological performance of this scaffold relies on three specific structural domains. Below is the breakdown of how modifications in these regions affect biological activity.

A. The Phenyl Ring: The 2,4-Difluoro Effect

The specific 2,4-substitution pattern is not arbitrary; it is an evolutionary peak in the SAR of this class.

  • Metabolic Shielding: The C-F bond is highly stable (approx. 116 kcal/mol). Substitution at the 2 and 4 positions blocks the primary sites of metabolic oxidation (CYP450 attack), significantly extending half-life compared to the unsubstituted phenyl analog.

  • Lipophilicity & Binding: The fluorine atoms modulate the electron density of the phenyl ring, optimizing

    
    -stacking interactions within the hydrophobic S1 subsite of DPP-4 without incurring the steric penalty of larger halogens (Cl, Br).
    
B. The Nitrogen Linker: Acetamido vs. Free Amine

This is the differentiating factor for the specific molecule .

  • Free Amine (

    
    -Amino Acid):  The protonated ammonium group (
    
    
    
    ) forms a bidentate salt bridge with the carboxylate side chains of Glu205 and Glu206 in the DPP-4 active site. This is the "anchor" of inhibition.
  • Acetamido (

    
    -Acetamido Acid):  Capping the nitrogen with an acetyl group removes the positive charge and introduces steric bulk. This drastically reduces affinity, proving the necessity of the free amine for this specific target class.
    
C. The Backbone: vs. Amino Acid[2][3]
  • 
    -Amino Architecture:  The extra methylene group (
    
    
    
    ) between the carboxylic acid and the amine confers resistance to cleavage by endogenous peptidases that typically degrade
    
    
    -amino acids.

Visualizing the Mechanism & Workflow

Diagram 1: SAR Logic & Binding Mode

This diagram illustrates why the Free Amine is active while the Acetamido analog serves as a stable precursor or negative control.

SAR_Mechanism Scaffold 3-(2,4-Difluorophenyl) Propanoic Acid Scaffold Mod_Phenyl Phenyl Ring (2,4-Difluoro) Scaffold->Mod_Phenyl Mod_Nitrogen Nitrogen Substituent Scaffold->Mod_Nitrogen Effect_Metab Blocks CYP Oxidation Increases Half-life Mod_Phenyl->Effect_Metab Fluorine Effect Var_Free Free Amine (-NH3+) (Active Metabolite) Mod_Nitrogen->Var_Free Var_Acetyl Acetamido (-NHAc) (Stable Precursor) Mod_Nitrogen->Var_Acetyl Effect_Bind Salt Bridge to Glu205/Glu206 Var_Free->Effect_Bind High Potency (IC50 < 20 nM) Effect_Steric Steric Clash & Loss of Charge Var_Acetyl->Effect_Steric Low Potency (IC50 > 10 µM)

Caption: SAR decision tree highlighting the critical divergence between the active free amine and the acetamido precursor.

Comparative Performance Data

The following table contrasts the "Acetamido" analog with the active "Free Amine" intermediate and the final drug (Sitagliptin).

FeatureAcetamido Analog (The Topic)Free Amine Analog (The Active Core)Sitagliptin (Clinical Standard)
Chemical Structure N-Acetyl-3-(2,4-difluorophenyl)-

-alanine
3-Amino-3-(2,4-difluorophenyl)-

-alanine
Triazolopiperazine-fused

-amino acid
DPP-4 IC50 > 10,000 nM (Inactive/Low)150 - 300 nM (Moderate)18 nM (High Potency)
Binding Mode Weak hydrophobic interaction onlySalt bridge (Glu205/206) + S1 hydrophobicSalt bridge + S1 + S2 extensive contacts
Metabolic Stability High (N-capped)Moderate (Susceptible to N-acetylation in vivo)High (Optimized heterocycle)
Primary Utility Chiral Resolution Substrate Key Synthetic Intermediate Therapeutic Agent
Solubility (pH 7.4) Low (Lipophilic)High (Zwitterionic)High (Phosphate salt)

Key Insight: The acetamido analog is not a drug candidate itself but is frequently used in enzymatic kinetic resolution . Hydrolases (like Aminoacylase) can be used to selectively deacetylate the (S)-enantiomer of the acetamido racemic mixture to yield the pure (S)-free amine required for Sitagliptin synthesis.

Experimental Protocols

Protocol A: Synthesis via Enzymatic Resolution (Acetamido to Free Amine)

Objective: To generate the active (S)-enantiomer from the racemic acetamido precursor.

  • Substrate Prep: Dissolve 10 mM of rac-3-(2,4-difluorophenyl)-3-acetamidopropanoic acid in phosphate buffer (50 mM, pH 7.5) containing 5% DMSO.

  • Enzyme Addition: Add Aminoacylase-1 (from Aspergillus melleus) or a specific Penicillin G Acylase variant (50 U/mL).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Monitoring: Analyze aliquots via chiral HPLC (Column: Chiralpak ZWIX(+); Mobile Phase: MeOH/MeCN/H2O with 50mM Formic Acid).

  • Workup:

    • Acidify to pH 2.0 to protonate the unreacted (R)-acetamido acid (precipitates or extracts into organic layer).

    • The (S)-free amino acid remains in the aqueous phase.

    • Extract and lyophilize.

Protocol B: DPP-4 Inhibition Fluorometric Assay

Objective: To quantify the loss of potency of the acetamido analog compared to the free amine.

  • Reagents:

    • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 10 mM stock.

    • Enzyme: Recombinant Human DPP-4 (10 ng/well).

    • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Plate Setup: Use a black 96-well microplate.

    • Test Wells: 20 µL of Acetamido analog (serially diluted 100 µM to 0.1 µM).

    • Control Wells: Sitagliptin (positive control) and Vehicle (DMSO).

  • Reaction:

    • Add 10 µL of DPP-4 enzyme to all wells. Incubate 10 min at 25°C.

    • Initiate reaction by adding 20 µL of Gly-Pro-AMC substrate (50 µM final conc).

  • Measurement:

    • Read Fluorescence immediately (Kinetic mode) for 30 mins.

    • Excitation: 360 nm | Emission: 460 nm.

  • Calculation: Plot RFU slope vs. log[Inhibitor] to determine IC50.

Diagram 2: Experimental Workflow (Enzymatic Resolution)

Enzymatic_Workflow Step1 Racemic Acetamido Substrate (Dissolved in Buffer + DMSO) Step2 Add Aminoacylase / Acylase (Selective Hydrolysis) Step1->Step2 Step3 Incubate 30°C, 24h Step2->Step3 Decision Separation (pH Adjustment) Step3->Decision Outcome1 (S)-Free Amine (Aqueous Phase) ACTIVE PRECURSOR Decision->Outcome1 Hydrolyzed Outcome2 (R)-Acetamido Acid (Organic Phase) RECYCLED Decision->Outcome2 Unreacted

Caption: Kinetic resolution workflow separating the active (S)-amine from the inactive (R)-acetamido isomer.

References

  • Edmondson, S. D., et al. (2006). "(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide: A Selective Alpha-Amino Amide DPP-4 Inhibitor."[1] Journal of Medicinal Chemistry.

  • Kim, D., et al. (2005). "Structure-Activity Relationships of beta-Amino Acid Derivatives as Dipeptidyl Peptidase IV Inhibitors." Journal of Medicinal Chemistry. (Foundational SAR for the beta-amino acid scaffold).

  • Merck & Co., Inc. (2009). "Process for the preparation of Sitagliptin Intermediate." World Intellectual Property Organization (WO2009064476). (Details the synthesis and role of protected intermediates).

  • Hansen, K. B., et al. (2009).[2] "First Generation Process for the Preparation of the DPP-4 Inhibitor Sitagliptin." Organic Process Research & Development. (Describes the enzymatic resolution and hydrogenation routes).

  • Thornberry, N. A., & Weber, A. E. (2007).[1] "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Current Topics in Medicinal Chemistry.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery, the lifecycle of a novel chemical entity extends far beyond the laboratory bench. As researchers and drug development professionals, our responsibility encompasses not only the synthesis and application of new compounds but also their safe and environmentally sound disposal. This guide provides a detailed protocol for the proper disposal of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid, a fluorinated organic compound, ensuring the safety of personnel and the integrity of our environment.

The unique properties of fluorinated compounds, including their enhanced stability, also present challenges for degradation and disposal. The robust carbon-fluorine bond, a hallmark of these molecules, necessitates specialized disposal methods to prevent their persistence in the environment. This guide is structured to provide a clear, step-by-step approach, grounded in established safety protocols and regulatory guidelines, to manage the waste generated from research and development activities involving 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid.

Core Principles of Safe Disposal

Before delving into specific procedures, it is crucial to understand the foundational principles that govern the disposal of this and similar chemical entities. The primary directive is to prevent the release of the compound into the environment and to ensure the safety of all personnel involved in the handling and disposal process. This is achieved through a multi-faceted approach encompassing hazard assessment, proper waste segregation, the use of appropriate personal protective equipment (PPE), and adherence to institutional and regulatory disposal protocols.

Hazard Assessment and Characterization

Structural Analogs and Anticipated Hazards:

Analysis of similar fluorinated phenylpropanoic acid derivatives suggests that this compound should be handled as a hazardous substance. Key anticipated hazards include:

  • Skin Irritation: Similar compounds are classified as skin irritants.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation is a common hazard statement for analogous chemicals.[1][2]

  • Harmful if Swallowed: Oral toxicity is a potential concern.[1][2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE regimen is non-negotiable when handling 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid and its waste. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical waste.[2]
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes and airborne particles.[2]
Body Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hoodIn cases of potential aerosol generation, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the source is paramount to ensure safe and compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all solid and liquid waste containing 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid," and the appropriate hazard pictograms (e.g., irritant).

  • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes.[3] This is crucial to prevent unforeseen chemical reactions.

Step 2: On-site Storage

Temporary storage of the hazardous waste within the laboratory must adhere to strict safety standards.

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential leaks or spills.

  • Limited Accumulation: Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to your institution's guidelines on waste storage limits.[4]

Step 3: Spill Management

In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse. Collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Step 4: Final Disposal

The ultimate disposal of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid must be conducted by a licensed and approved hazardous waste disposal facility.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[5]

  • High-Temperature Incineration: Due to the stable carbon-fluorine bonds present in this molecule, high-temperature incineration is the recommended disposal method.[5][6] This process is designed to break down the compound into less harmful substances. However, incomplete incineration of fluorinated compounds can lead to the formation of other hazardous byproducts.[6] Therefore, it is crucial that this is performed in a specialized facility equipped with appropriate emission controls.

  • Documentation: Ensure all required documentation for the hazardous waste manifest is completed accurately and retained for your records.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response HazardAssessment 1. Hazard Assessment (Assume Irritant) SelectPPE 2. Select & Don PPE (Gloves, Goggles, Lab Coat) HazardAssessment->SelectPPE SegregateWaste 3. Segregate Waste (Dedicated Container) SelectPPE->SegregateWaste LabelContainer 4. Label Container ('Hazardous Waste', Chemical Name) SegregateWaste->LabelContainer SecureStorage 5. Secure On-site Storage (Ventilated, Secondary Containment) LabelContainer->SecureStorage ContactEHS 6. Contact EHS for Pickup SecureStorage->ContactEHS Incineration 7. High-Temperature Incineration (Licensed Facility) ContactEHS->Incineration Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Cleanup Contain & Clean Up (with appropriate PPE) Evacuate->Cleanup ReportSpill Report to EHS Cleanup->ReportSpill ReportSpill->ContactEHS

Caption: A workflow for the proper disposal of 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid.

Conclusion

The responsible management of chemical waste is an integral part of the research and development process. For novel compounds like 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid, a cautious and informed approach to disposal is essential. By adhering to the principles of hazard assessment, proper handling, and regulatory compliance, scientists can ensure that their groundbreaking work does not come at the cost of environmental health and safety. Always consult your institution's specific guidelines and your EHS office to ensure full compliance with local, state, and federal regulations.

References

  • Benchchem. (2025).
  • Fisher Scientific. (2025). Safety Data Sheet: 3-(4-Fluorophenyl)propionic acid.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Sigma-Aldrich. (2024).
  • BASF. (2026).
  • Sigma-Aldrich. (2025).
  • Merck Millipore. (n.d.).
  • CymitQuimica. (2026).
  • Covestro. (2012).
  • PubChemLite. (n.d.). 3-(2,4-difluorophenyl)-3-acetamidopropanoic acid (C11H11F2NO3). Retrieved from [Link]

  • Chemspace. (n.d.). 3-amino-3-(2,4-difluorophenyl)propanoic acid. Retrieved from [Link]

  • Molecularinfo.com. (n.d.). Cas Number 117291-16-4|3-(4-FLUOROPHENYL)-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANOIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid. PubChem. Retrieved from [Link]

  • Eurofins USA. (2025). Finding an End to Forever Chemicals.
  • CSWAB. (2020).
  • Organic Process Research & Development. (2023). A Proposal That Would Ban Manufacture, Supply, and Use of All Fluoropolymers and Most Fluorinated Reagents within the Entire EU.
  • U.S. Environmental Protection Agency. (n.d.).
  • New Mexico Environment Department. (2024).

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Personal Protective Equipment & Handling Guide: 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid Chemical Class: Fluorinated


-Amino Acid Derivative / Pharmaceutical Intermediate
Primary Hazard Domain:  Respiratory Sensitization & Irritation (Dust), Potential Bioactivity (Peptidomimetic).

This guide supersedes generic "white powder" handling protocols. As a fluorinated


-amino acid derivative, this compound possesses structural motifs common in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs). Consequently, it must be handled as a Potent Pharmaceutical Intermediate (PPI)  with unknown specific toxicology, adhering to the Precautionary Principle.
Quick-Reference PPE Matrix
Protection ZoneMinimum RequirementEnhanced Requirement (High Quantity/Solution)
Respiratory N95 (NIOSH) / FFP2 (EN)P100/P3 or PAPR (if handling >10g open powder)
Dermal (Hand) Nitrile (5 mil) - Double GlovedLaminate/Barrier (if dissolved in DCM/THF)
Ocular Safety Glasses (Side Shields)Chemical Splash Goggles
Body Lab Coat (Cotton/Poly blend)Tyvek® Coveralls (Disposable)

Hazard Profiling & Risk Assessment

To select the correct PPE, we must understand the causality of the risk.

The Fluorine Effect

The presence of the 2,4-difluorophenyl moiety increases the lipophilicity of the molecule compared to non-fluorinated analogs.

  • Risk Implication: Enhanced skin absorption potential. Fluorine substitution often increases metabolic stability, meaning if absorbed, the compound may persist longer in biological systems [1].

  • Actionable Protocol: Do not rely on standard latex gloves. The lipophilic nature requires nitrile or laminate barriers.

Bioactivity Potential

-amino acid derivatives are frequently designed to mimic natural peptides while resisting enzymatic degradation.
  • Risk Implication: Even if acute toxicity (LD50) is low, the compound may possess specific biological activity (enzyme inhibition).

  • Actionable Protocol: Treat dust inhalation as a high-risk event. Inhaling biologically active particulates bypasses first-pass metabolism.

Technical PPE Specifications

Respiratory Protection Strategy

The Enemy: Fine particulate dust generated during weighing and transfer.

  • Standard Operation (<1g): Work within a certified Fume Hood. If outside containment, an N95 respirator is the absolute minimum.

  • Bulk Operation (>10g): Use a P100 (HEPA) cartridge .

    • Why? N95 filters remove 95% of particles >0.3 microns. However, pharmaceutical intermediates often contain "fines" (nanoparticles) that can penetrate N95s. P100s offer 99.97% efficiency.

Dermal Protection (Glove Selection)

The Enemy: Permeation (molecular diffusion) and Degradation.

  • Solid Handling: Nitrile Rubber (minimum thickness 0.12 mm / 5 mil) .

    • Protocol:Double-gloving is mandatory.

    • Logic: The outer glove takes the mechanical abuse and gross contamination. The inner glove remains pristine to prevent skin contact during doffing.[1]

  • Solution Handling: If the compound is dissolved in organic solvents (DCM, DMF, THF), standard nitrile degrades rapidly.

    • Protocol: Use Silver Shield® (Laminate) or Viton® gloves for the outer layer if contact with the solvent is possible.

Ocular Protection
  • Standard: ANSI Z87.1+ Safety Glasses with side shields.

  • Prohibited: Contact lenses should generally be avoided when handling fluorinated powders unless splash goggles are worn over them, as dust can become trapped behind the lens, causing severe corneal abrasion and chemical keratitis [2].

Operational Workflow: Safe Handling Protocol

The following workflow utilizes a "Zone of Protection" concept to prevent cross-contamination.

Engineering Controls
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which defeats respiratory protection.

Step-by-Step Handling
  • Pre-Check: Verify fume hood certification. Don PPE (Lab coat -> Inner Glove -> Outer Glove -> Eye Protection).

  • Transfer: Move the container into the hood before opening.

  • Weighing:

    • Place the balance inside the hood or use a powder containment enclosure.

    • Technique: Do not pour. Use a disposable spatula.

  • Decontamination: Wipe the exterior of the receiving flask with a solvent-dampened Kimwipe before removing it from the hood.

  • Doffing: Remove outer gloves inside the hood. Dispose of them as solid hazardous waste.

Visualizing the Safety Logic

SafeHandling Storage Storage (Cool, Dry, Sealed) PPE_Donning PPE Donning (Double Nitrile, Lab Coat) Storage->PPE_Donning Retrieval Hood_Entry Fume Hood Entry (Check Airflow) PPE_Donning->Hood_Entry Weighing Weighing/Transfer (Anti-static measures) Hood_Entry->Weighing Open Container Reaction Reaction/Solubilization Weighing->Reaction Add Reagents Disposal Waste Disposal (High-Temp Incineration) Weighing->Disposal Contaminated Spatulas/Gloves Decon Decontamination (Wipe down containers) Reaction->Decon Process Complete Decon->Disposal Solid/Liquid Waste

Caption: Operational workflow ensuring containment from storage to disposal. Color coding indicates critical control points (Red = Highest Risk).

Disposal & Decontamination[1][2]

Critical Warning: Do not dispose of fluorinated organic compounds down the drain.

Waste Classification
  • Solid Waste: Contaminated gloves, spatulas, and weighing boats must be segregated into "Solid Hazardous Waste - Fluorinated Organics."

  • Liquid Waste: Mother liquors and washings.

Destruction Method

The presence of the C-F bond requires specific disposal parameters.

  • Requirement: High-Temperature Incineration (>1100°C).

  • Reasoning: Incomplete combustion of fluorinated compounds can generate Hydrogen Fluoride (HF) gas or perfluoroisobutene (PFIB), which are extremely toxic. Ensure your waste contractor is certified for halogenated waste streams [3].

Spill Cleanup (Small Scale < 5g)
  • Evacuate the immediate area if dust is airborne.[1][2]

  • Don PPE: N95/P100, double gloves, goggles.

  • Contain: Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust dispersion. Do not dry sweep.

  • Clean: Wipe up the damp powder. Wash the surface with soap and water (alkaline soap is preferred to neutralize trace acidic hydrolysis products).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. [Link]

Sources

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